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Thiocillin

Cat. No.: B1238668
M. Wt: 1142.4 g/mol
InChI Key: IXZWXEVFYZMXCG-ZRBNMRFGSA-N
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Description

Thiocillin is an azamacrocycle and a lactam.
closely related to microccin P;  RN given refers to mono-Na salt(2S-(2alpha,5alpha,6beta(Z)))-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H51N13O8S6 B1238668 Thiocillin

Properties

Molecular Formula

C49H51N13O8S6

Molecular Weight

1142.4 g/mol

IUPAC Name

2-[2-[(12S,19R,26Z,29S)-26-ethylidene-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-12,19-di(propan-2-yl)-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1

InChI Key

IXZWXEVFYZMXCG-ZRBNMRFGSA-N

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C)C(C)C

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C

Synonyms

thiocillin

Origin of Product

United States

Foundational & Exploratory

Thiocillin discovery and isolation from Bacillus cereus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Thiocillin from Bacillus cereus

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, biosynthesis, and isolation of this compound, a potent thiopeptide antibiotic produced by Bacillus cereus. It details the genetic basis of its production, experimental protocols for its purification and analysis, and quantitative data on its antimicrobial activity.

Discovery and Genetic Basis

This compound is a member of the thiazolyl peptide family of antibiotics, which are characterized by a unique molecular structure containing multiple thiazole rings and a central nitrogen heterocycle.[1] While various thiocillins were initially isolated from different Bacillus strains, including B. cereus G-15, the producing organism for this compound I[2][3], a significant breakthrough was the identification of the complete biosynthetic gene cluster (BGC) in Bacillus cereus ATCC 14579.[4][5] This discovery revealed that this compound is not synthesized by non-ribosomal peptide synthetases but is instead a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[6]

The core of this compound biosynthesis lies in the tcl gene cluster.[5] This cluster contains four identical, contiguous genes (tclE, tclF, tclG, tclH) that each encode a 52-residue precursor peptide.[1][5] The C-terminal 14 amino acids of this peptide (SCTTCVCTCSCCTT) serve as the substrate for a cascade of enzymatic post-translational modifications.[5] These modifications, which alter 13 of the 14 residues, include dehydration of serine and threonine, cyclization of cysteine residues into thiazoles, and the formation of a central pyridine ring.[1] A set of three additional, stochastic modifications (hydroxylation, O-methylation, and ketone/alcohol interconversion) gives rise to a family of eight related this compound compounds produced by a single strain.[1]

The direct link between the tclE-H genes and this compound production was definitively established through genetic knockout and rescue experiments. A tclE-H knockout strain of B. cereus was unable to produce any this compound compounds. Production was restored to near wild-type levels when a single copy of the tclE gene was reintroduced into the knockout strain, confirming its role as the precursor peptide gene.[1][7]

Quantitative Data

The antimicrobial potency of thiocillins has been evaluated against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for wild-type thiocillins and the purification yields for recombinantly produced variants.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
CompoundTarget OrganismMIC (µg/mL)Reference
This compound IS. aureus 19741492[8]
This compound IE. faecalis 16746210.5[8]
This compound IB. subtilis ATCC 66334[8]
This compound IS. pyogenes 17442640.5[8]
This compound (WT Pool)B. subtilis0.2 - 0.9[1][7]
This compound (WT Pool)MRSA COL< 0.03 - 0.1[1][7]
This compound (WT Pool)MRSA MW2< 0.03 - 0.1[1][7]
Table 2: Purification Yields of Engineered this compound Variants
VariantYield per Liter of CultureReference
T13BocK125 µg/L[9]
T3ProcK~1 mg/L[9]

Experimental Protocols

This section provides detailed methodologies for the cultivation of B. cereus, the isolation and purification of this compound, and the genetic manipulation used to confirm its biosynthetic pathway.

Cultivation of Bacillus cereus for this compound Production

This protocol is adapted from the methodology used to isolate thiocillins from B. cereus ATCC 14579.[5]

  • Inoculation : Inoculate 300 µL of Luria-Bertani (LB) medium with 100 µL of a glycerol stock of B. cereus ATCC 14579. Suspend the cells by vortexing.

  • Scale-Up : Transfer the suspension into a larger culture volume (e.g., 80 culture tubes each containing 3 mL of LB broth).

  • Incubation : Incubate the cultures with shaking at 28°C for 68 hours.

  • Harvesting : Combine the cultures and harvest the cells by centrifugation. The cell pellet contains the this compound compounds.

Isolation and Purification of this compound

This protocol details the extraction and purification of thiocillins from the cell pellet.[5]

  • Extraction : Add 20 mL of methanol to the harvested cell pellet and vortex thoroughly to create a suspension.

  • Drying : Dry the methanolic suspension by adding solid sodium sulfate (Na₂SO₄).

  • Filtration : Filter the suspension to remove cell debris and Na₂SO₄.

  • Concentration : Concentrate the filtrate to yield a yellow residue containing crude thiocillins.

  • HPLC Analysis & Purification :

    • Suspend the residue in 100 µL of HPLC solvent B and add 100 µL of solvent A.

    • Analyze the solution using analytical reverse-phase HPLC with a gradient (e.g., 30–55% solvent B in solvent A) over 20 minutes, monitoring at UV wavelengths of 220 nm and 350 nm.[5]

    • Purify the compounds using preparative HPLC to isolate the individual this compound variants.[5]

Genetic Confirmation via Gene Knockout and Rescue

This experimental workflow was crucial in identifying tclE-H as the precursor peptide genes for this compound.[1]

  • Knockout Strain Generation : Create a B. cereustclE-H knockout strain (tclΔE-H) via homologous recombination using a plasmid that contains sequence homology to the tcl gene cluster but lacks the tclE-H genes.

  • Comparative Analysis :

    • Culture the wild-type (WT) B. cereus ATCC 14579 and the tclΔE-H mutant strain under identical production conditions.

    • Extract compounds from both cultures as described in Protocol 3.2.

    • Analyze the extracts by reverse-phase HPLC and LC-MS. The absence of this compound peaks in the tclΔE-H extract confirms the role of the deleted genes.

  • Rescue Experiment :

    • Insert a single, plasmid-based copy of the tclE gene into the chromosome of the tclΔE-H strain to create a knock-in (tclE KI) strain.

    • Culture the tclE KI strain and analyze its extract via HPLC and LC-MS. The restoration of this compound production confirms that tclE is sufficient to act as the precursor peptide for biosynthesis.[1]

Visualizations

The following diagrams illustrate the key pathways and workflows involved in this compound research.

Thiocillin_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification (tcl enzymes) precursor_gene tclE-H genes (4x) ribosome Ribosome precursor_gene->ribosome Transcription & Translation precursor_peptide 52-residue Precursor Peptide (Leader + Core) ribosome->precursor_peptide mod_peptide Modified Peptide (14-residue C-terminus) precursor_peptide->mod_peptide Leader Peptide Cleavage modifications Core Modifications: - 6x Thiazole Formation (Cys) - Dehydration (Ser/Thr) - Pyridine Ring Formation mod_peptide->modifications mature_thiocillins Mature Thiocillins (8 variants) mod_peptide->mature_thiocillins Enzymatic Cascade stochastic_mods Stochastic Modifications: - Hydroxylation - O-methylation - Ketone/Alcohol Interconversion modifications->stochastic_mods stochastic_mods->mature_thiocillins Diversification

Caption: Biosynthesis of this compound from its ribosomally produced precursor peptide.

Thiocillin_Isolation_Workflow start B. cereus Culture (68h, 28°C) centrifuge Centrifugation start->centrifuge pellet Cell Pellet centrifuge->pellet supernatant Supernatant (discarded) centrifuge->supernatant extraction Methanol Extraction pellet->extraction drying Drying (Na₂SO₄) & Filtration extraction->drying concentrate Concentration drying->concentrate residue Crude Yellow Residue concentrate->residue hplc Preparative & Analytical HPLC (UV detection at 350nm) residue->hplc final_product Purified Thiocillins hplc->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

Genetic_Confirmation_Logic wt_strain Wild-Type (WT) B. cereus process Culture, Extraction, HPLC Analysis wt_strain->process wt_result Result: this compound Produced wt_strain->wt_result ko_strain Knockout (tclΔE-H) Lacks precursor genes ko_strain->process ko_result Result: No this compound ko_strain->ko_result ki_strain Knock-In / Rescue (tclE KI) Knockout + tclE gene ki_strain->process ki_result Result: this compound Production Rescued ki_strain->ki_result conclusion Conclusion: tclE-H genes encode the essential precursor peptide for this compound biosynthesis. wt_result->conclusion ko_result->conclusion ki_result->conclusion

Caption: Logical workflow of the genetic experiments confirming the precursor gene.

References

An In-depth Technical Guide to the Post-Translational Modifications in Thiocillin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core post-translational modifications (PTMs) involved in the biosynthesis of thiocillin, a potent thiopeptide antibiotic. This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), and its maturation involves a remarkable series of enzymatic transformations that convert a linear precursor peptide into a complex, macrocyclic natural product with significant antibacterial activity.[1][2][3] This document details the enzymatic machinery, the chemical transformations, and the experimental methodologies used to study this intricate biosynthetic pathway.

The this compound Biosynthetic Pathway: An Overview

This compound is produced by Bacillus cereus ATCC 14579 and its biosynthesis is orchestrated by the tcl gene cluster.[2][4] The process begins with the ribosomal synthesis of a 52-amino acid precursor peptide, TclA. This precursor consists of a 38-residue N-terminal leader peptide and a 14-residue C-terminal core peptide (SCTTCVCTCSCCTT).[4][5] The leader peptide acts as a recognition element for the modifying enzymes, guiding them to the core peptide where a cascade of 13 post-translational modifications occurs.[2] These modifications can be categorized into three major types:

  • Thiazole Formation: Six cysteine residues within the core peptide are converted into thiazole rings.[4][5]

  • Dehydration: Serine and threonine residues are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[2][6]

  • Pyridine Ring Formation: A central pyridine ring is formed through a formal [4+2] cycloaddition of two Dha residues, which also results in the cleavage of the leader peptide.[5][7]

The culmination of these modifications results in the mature this compound molecule, a highly rigid and architecturally complex antibiotic.

Core Post-Translational Modifications and Associated Enzymes

The maturation of the this compound precursor peptide is a highly orchestrated process involving a suite of specialized enzymes encoded by the tcl gene cluster.

Thiazole Formation: The TclJ/TclN Machinery

The conversion of cysteine residues to thiazole rings is a two-step process catalyzed by a complex of three proteins: TclI (a scaffolding protein), TclJ (a cyclodehydratase), and TclN (a dehydrogenase).[8][9]

  • Step 1: Cyclodehydration: The cyclodehydratase TclJ, a YcaO-domain containing enzyme, catalyzes the intramolecular cyclization of the cysteine backbone amide with the thiol side chain to form a thiazoline ring. This reaction is ATP-dependent.[10]

  • Step 2: Dehydrogenation: The dehydrogenase TclN, an FMN-dependent enzyme, then oxidizes the thiazoline ring to the aromatic thiazole.[8]

The scaffolding protein TclI is thought to present the precursor peptide to TclJ and TclN in a sequential manner to ensure the efficient and complete modification of all six cysteine residues.[9]

Dehydration of Serine and Threonine: The TclK/TclL System

The dehydration of serine and threonine residues to their unsaturated counterparts, dehydroalanine (Dha) and dehydrobutyrine (Dhb), is catalyzed by the lantibiotic-like dehydratases TclK and TclL.[2][6] These enzymes are homologous to the LanL family of lanthipeptide synthetases.[4] The proposed mechanism involves two steps:

  • Phosphorylation: The kinase domain of the enzyme phosphorylates the hydroxyl group of serine or threonine.

  • Elimination: A lyase domain then catalyzes the elimination of the phosphate group, resulting in the formation of a double bond.[4]

In this compound biosynthesis, Ser1 and Ser10 are dehydrated to Dha to serve as precursors for the pyridine ring, while Thr4 and Thr13 are converted to Dhb.[4][5]

Pyridine Ring Formation: The TclM Cyclase

The final and key macrocyclization step is the formation of the central trisubstituted pyridine ring, a hallmark of the thiopeptide class of antibiotics. This reaction is catalyzed by the enzyme TclM.[5][7] The mechanism is a formal [4+2] cycloaddition (a hetero-Diels-Alder reaction) between the two dehydroalanine residues at positions 1 and 10 of the modified core peptide.[5][7] This intramolecular cyclization is followed by dehydration and concomitant cleavage of the leader peptide, releasing the mature this compound molecule.[5] TclM is a remarkable enzyme that catalyzes this complex transformation without the need for any cofactors.[7]

Quantitative Data

The following table summarizes the available quantitative data related to this compound synthesis. It is important to note that detailed kinetic parameters for most of the biosynthetic enzymes are not yet available in the literature.

ParameterValueReference
Precursor Peptide
Total Length52 amino acids[4][5]
Leader Peptide Length38 amino acids[5]
Core Peptide Length14 amino acids[4][5]
Post-Translational Modifications
Number of Thiazoles6[4][5]
Number of Dehydrobutyrines2[4][5]
Number of Dehydroalanines (transient)2[4][5]
Total Modifications13[2]
Yields of this compound Variants
Wild-type this compound (total variants)~11 mg/L[11]
T3BocK variants (total)686 µg/L[11]
T13BocK variants (total)125 µg/L[11]
T3ProcK variants (total)~1 mg/L[11]

Note: The yields of this compound variants are from mutasynthesis experiments and may not reflect the production levels of the wild-type strain under optimized conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis. Where specific protocols for this compound enzymes are not available, reconstructed protocols based on homologous systems are provided with a disclaimer.

Expression and Purification of Recombinant Tcl Proteins

Objective: To produce and purify the this compound biosynthetic enzymes (TclI, TclJ, TclK, TclL, TclM, and TclN) for in vitro assays.

General Protocol (to be adapted for each Tcl protein):

  • Gene Cloning: The gene encoding the target Tcl protein is amplified from B. cereus ATCC 14579 genomic DNA by PCR and cloned into an appropriate expression vector (e.g., pET-28a(+) for an N-terminal His6-tag).

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., to a final concentration of 0.5 mM), and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The soluble fraction is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Protein Characterization: The purity of the protein is assessed by SDS-PAGE. The concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient. The purified protein is stored at -80°C in a storage buffer containing glycerol (e.g., 20-50%).

In Vitro Thiazole Formation Assay (Reconstructed Protocol)

Disclaimer: This is a reconstructed protocol based on assays for homologous YcaO-domain enzymes. Optimization may be required.

Objective: To reconstitute the formation of thiazole rings from cysteine residues in the precursor peptide using purified TclI, TclJ, and TclN.

Materials:

  • Purified TclI, TclJ, and TclN proteins.

  • Purified precursor peptide (TclA, or a synthetic version of the core peptide with the leader peptide).

  • ATP and FMN.

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT.

Procedure:

  • Set up the reaction mixture in a total volume of 50 µL:

    • Reaction Buffer

    • Precursor Peptide (e.g., 20 µM)

    • TclI (e.g., 5 µM)

    • TclJ (e.g., 5 µM)

    • TclN (e.g., 5 µM)

    • ATP (e.g., 2 mM)

    • FMN (e.g., 100 µM)

  • Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 2-4 hours).

  • Quench the reaction by adding an equal volume of acetonitrile or by heating.

  • Analyze the reaction products by HPLC-MS to detect the mass loss corresponding to the formation of thiazoline and thiazole rings.

In Vitro Dehydration Assay (Reconstructed Protocol)

Disclaimer: This is a reconstructed protocol based on assays for LanL-like enzymes. Optimization may be required.

Objective: To detect the dehydration of serine and threonine residues in the precursor peptide catalyzed by TclK and TclL.

Materials:

  • Purified TclK and TclL proteins.

  • Purified precursor peptide (TclA).

  • ATP.

  • Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT.

Procedure:

  • Set up the reaction mixture in a total volume of 50 µL:

    • Reaction Buffer

    • Precursor Peptide (e.g., 20 µM)

    • TclK (e.g., 5 µM)

    • TclL (e.g., 5 µM)

    • ATP (e.g., 2 mM)

  • Incubate the reaction at 30°C for 1-3 hours.

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.

  • Analyze the products by MALDI-TOF MS or LC-MS to observe the mass decrease of 18 Da for each dehydration event.

In Vitro TclM Cycloaddition Assay

Objective: To monitor the formation of the pyridine ring and the cleavage of the leader peptide from a fully modified precursor peptide.

Materials:

  • Purified TclM protein.

  • A substrate peptide consisting of the leader peptide attached to the fully modified core peptide (with all thiazoles and dehydrations). This substrate may need to be generated in a preceding enzymatic reaction or through semi-synthesis.

  • Reaction Buffer: 50 mM HEPES pH 7.2, 100 mM NaCl.

Procedure:

  • Set up the reaction in a total volume of 100 µL:

    • Reaction Buffer

    • Substrate peptide (e.g., 10 µM)

    • TclM (e.g., 2 µM)

  • Incubate at room temperature.

  • Take time points (e.g., 0, 1, 2, 4, 8, 24 hours) and quench the reaction with an equal volume of acetonitrile containing 0.1% formic acid.

  • Analyze the samples by LC-MS, monitoring for the appearance of the mature this compound product and the disappearance of the substrate. The formation of the pyridine ring can also be monitored by UV-Vis spectroscopy at 350 nm.[7]

Analytical Methods

Objective: To separate and quantify this compound and its biosynthetic intermediates.

Typical Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at multiple wavelengths (e.g., 220 nm for peptide bonds and 350 nm for the pyridine ring of this compound).

Objective: To determine the molecular weights of the precursor peptide, intermediates, and the final this compound product, and to sequence the modified peptides.

  • For Molecular Weight Determination: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can be used to accurately measure the mass of the peptides.

  • For Sequencing (Tandem MS/MS): Peptides are fragmented in the mass spectrometer (e.g., by collision-induced dissociation, CID), and the masses of the fragment ions are measured. De novo sequencing of the fragment spectra allows for the localization of the PTMs. Dehydration results in a mass loss of 18 Da, and thiazole formation from cysteine results in a mass change of -2 Da (loss of H₂).

Objective: To elucidate the three-dimensional structure of this compound and its analogues and to confirm the presence of specific modifications.

  • 1D and 2D NMR: 1H, 13C, COSY, TOCSY, NOESY, HSQC, and HMBC experiments are used to assign the resonances of the protons and carbons in the molecule and to determine the connectivity and spatial proximity of atoms.

  • Characteristic Chemical Shifts: Dehydroalanine and dehydrobutyrine residues have characteristic chemical shifts for their vinyl protons in the 1H NMR spectrum. The aromatic protons of the thiazole and pyridine rings also have distinct chemical shifts.

Mandatory Visualizations

This compound Biosynthetic Pathway

Thiocillin_Biosynthesis cluster_precursor Ribosomal Synthesis cluster_modification Post-Translational Modifications cluster_product Final Product Precursor_Peptide TclA Precursor Peptide (Leader-Core) Thiazole_Formation Thiazole Formation (6x Cys -> Thz) Precursor_Peptide->Thiazole_Formation TclI, TclJ, TclN ATP, FMN Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Thiazole_Formation->Dehydration TclK, TclL ATP Cycloaddition Pyridine Formation & Leader Peptide Cleavage Dehydration->Cycloaddition TclM Mature_this compound Mature this compound Cycloaddition->Mature_this compound In_Vitro_Workflow Start Start: Purified Components (Enzymes, Precursor Peptide, Cofactors) Incubation In Vitro Reaction (Incubation at defined temperature and time) Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile or Heat) Incubation->Quenching Analysis Analysis of Products Quenching->Analysis HPLC HPLC Analysis->HPLC Separation MS Mass Spectrometry (MALDI-TOF or LC-MS/MS) Analysis->MS Identification NMR NMR Spectroscopy (for structural elucidation) Analysis->NMR Structure Thiazole_Formation_Logic Cysteine_Residue Cysteine Residue in Core Peptide Thiazoline_Intermediate Thiazoline Intermediate Cysteine_Residue->Thiazoline_Intermediate TclJ (Cyclodehydratase) + ATP Thiazole_Product Thiazole Product Thiazoline_Intermediate->Thiazole_Product TclN (Dehydrogenase) + FMN

References

An In-depth Technical Guide to the Mechanism of Action of Thiocillin on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the thiopeptide antibiotic thiocillin inhibits bacterial protein synthesis. It details the binding site on the bacterial ribosome, the functional consequences of this interaction, and the experimental methodologies used to elucidate these details.

Core Mechanism of Action: Inhibition of Translocation

This compound is a potent inhibitor of bacterial protein synthesis, primarily targeting Gram-positive bacteria.[1] Its mechanism centers on the disruption of the translocation step of the elongation cycle. Thiocillins belong to a group of thiopeptides with a 26-membered macrocyclic ring that bind directly to the 50S large ribosomal subunit.[1][2] This binding event sterically and allosterically hinders the function of Elongation Factor G (EF-G), a GTPase essential for moving the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site.[1][2][3] By preventing EF-G activity, this compound effectively halts the progression of the ribosome along the mRNA, leading to the cessation of polypeptide chain elongation and ultimately, bacterial growth.[2][4]

The binding site for this compound is a cleft formed at the interface of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[2][5][6] This region is often referred to as the GTPase-Associated Center (GAC).[5][7] The rigid, highly modified structure of this compound, particularly its trithiazolylpyridine core, is crucial for high-affinity binding to this site.[6][8] The interaction dysregulates the interplay between ribosomal proteins L7 and L11, which is critical for the effective binding and function of EF-G.[8]

Thiocillin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site E_Site E-Site L11_Protein L11 Protein 23S_rRNA 23S rRNA This compound This compound Inhibition INHIBITS This compound->Inhibition Binding Binds to L11/23S rRNA cleft This compound->Binding EF_G Elongation Factor G (EF-G) Translocation Translocation (A → P → E site) EF_G->Translocation Catalyzes Inhibition->Translocation Binding->L11_Protein Binding->23S_rRNA Protein_Synthesis Protein Synthesis Elongation Translocation->Protein_Synthesis Enables Cell_Death Bacteriostasis/ Cell Death Protein_Synthesis->Cell_Death Blocked

Caption: Mechanism of this compound Action on the Bacterial Ribosome.

Quantitative Data: Antibiotic Efficacy

The antibacterial potency of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Below is a summary of reported MIC values for this compound I and several engineered variants against various bacterial strains.

Compound/VariantStaphylococcus aureus 1974149S. aureus (MRSA) COLS. aureus (MRSA) MW2Enterococcus faecalis 1674621Bacillus subtilis ATCC 6633Streptococcus pyogenes 1744264Reference
This compound I (WT) 2 µg/mL--0.5 µg/mL4 µg/mL0.5 µg/mL[9]
WT Pool -0.125 µg/mL0.125 µg/mL-0.0625 µg/mL-[2]
V6A Variant -0.03125 µg/mL0.125 µg/mL-0.03125 µg/mL-[2]
T8A Variant -0.25 µg/mL0.25 µg/mL-0.125 µg/mL-[2]
T13A Variant -0.0625 µg/mL0.125 µg/mL-0.0156 µg/mL-[2]
T3A Variant ->8 µg/mL>8 µg/mL->8 µg/mL-[2]
T4V Variant ->8 µg/mL>8 µg/mL->8 µg/mL-[2]

Note: The V6A and T13A variants demonstrated a 2- to 4-fold improvement in activity against B. subtilis and MRSA strain COL compared to the wild-type (WT) mixture.[2] In contrast, substitutions at positions Threonine-3 and Dehydrobutyrine-4 (T3A, T4V) resulted in a significant loss of activity, suggesting these residues are critical for ribosome binding.[2][6]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of genetic, biochemical, and structural biology techniques.

A powerful method for structure-activity relationship (SAR) studies involves genetically manipulating the precursor peptide of this compound in the producer organism, Bacillus cereus.[2]

  • Strain Engineering: A knockout strain of B. cereus is created by deleting the endogenous copies of the precursor peptide gene (tclE-H).[2]

  • Gene Replacement: A single, plasmid-based copy of the tclE gene, containing the desired mutation (e.g., a single amino acid substitution), is inserted into the chromosome of the knockout strain via Campbell integration.[2]

  • Fermentation and Extraction: The engineered B. cereus strain is cultured in fermentation broth to produce the this compound variant. The compounds are then extracted from the culture.[2]

  • Purification and Identification: The extracted compounds are purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The identity and purity of the variants are confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Variant_Workflow start Start: Design Precursor Peptide Mutation knockout 1. Create B. cereus Knockout Strain (ΔtclE-H) start->knockout plasmid 2. Introduce Plasmid with Mutant tclE Gene knockout->plasmid ferment 3. Ferment Engineered Strain plasmid->ferment extract 4. Extract Compounds from Culture ferment->extract hplc 5. Purify Variants via HPLC extract->hplc lcms 6. Identify Variants via LC-MS hplc->lcms mic_test 7. Perform MIC Assays lcms->mic_test sar_analysis 8. Analyze Structure-Activity Relationship (SAR) mic_test->sar_analysis end End: Determine SAR sar_analysis->end

Caption: Workflow for Generating and Testing this compound Variants.

Minimum Inhibitory Concentrations (MICs) are determined using standard broth microdilution methods.

  • Preparation: A two-fold serial dilution of the purified this compound compound is prepared in a liquid growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., B. subtilis or S. aureus) to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]

While a specific high-resolution structure of this compound bound to the ribosome is not detailed in the provided context, cryo-EM is the state-of-the-art technique for visualizing such interactions.[10][11]

  • Complex Formation: Purified bacterial 70S ribosomes are incubated with a molar excess of this compound to ensure saturation of the binding site.

  • Vitrification: A small volume of the ribosome-thiocillin complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane. This traps the complexes in a thin layer of vitreous ice.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector, collecting thousands of movies of the particles.[10]

  • Image Processing: The movies are processed to correct for motion, and individual particle images are picked. These images are then aligned and averaged in 2D and 3D to reconstruct a high-resolution map of the ribosome-antibiotic complex.[10]

  • Model Building: An atomic model of the ribosome and the bound this compound is built into the cryo-EM density map, revealing the precise molecular interactions.

Structure-Activity Relationship (SAR)

Genetic and synthetic modifications of the this compound scaffold have revealed key structural features essential for its antibiotic activity. The integrity of the macrocycle and the core heterocycles is paramount for maintaining the rigid conformation necessary for ribosome binding.[3][12]

SAR_Logic cluster_core Core Scaffold cluster_binding Ribosome Binding Interface cluster_periphery Peripheral Sites Pyridine_Core Trithiazolylpyridine Core (from Ser1, Ser10, Cys11) Activity Antibiotic Activity Pyridine_Core->Activity Essential for Loss_Activity Loss of Activity Pyridine_Core->Loss_Activity Disruption leads to Macrocycle 26-Membered Macrocycle Rigidity Macrocycle->Activity Essential for Macrocycle->Loss_Activity Loss of rigidity leads to Thr3_Dhb4 Thr-3 & Dhb-4 Region Thr3_Dhb4->Activity Critical for Thr3_Dhb4->Loss_Activity Modification leads to Tail_Region Tail Region (e.g., V6, T8, T13) Retained_Activity Retained/Improved Activity Tail_Region->Retained_Activity Modification is tolerated, can lead to

Caption: Structure-Activity Relationship Logic for this compound.
  • Indispensable Core: The serines (S1, S10) that form the central pyridine ring and the cysteines that form the thiazoles are essential.[3][6] Altering these residues typically abrogates the production of the mature antibiotic or its activity.[6][12]

  • Conformational Rigidity: The 26-membered macrocycle provides a rigid conformation that is critical for binding.[3] Replacing a thiazole within this loop with a non-cyclized residue disrupts this conformation and leads to a loss of activity.[12]

  • Binding Interface: Residues such as Threonine-3 and Dehydrobutyrine-4 appear to be in close proximity to the ribosomal protein L11 and are critical for binding.[2] Alanine substitutions at these positions lead to a dramatic loss of antibiotic efficacy.[2]

  • Tolerated Modifications: The "tail" region of the molecule (involving residues like Val-6, Thr-8, and Thr-13) is more amenable to modification.[2] Substitutions at these sites can be tolerated and in some cases, such as with the V6A and T13A variants, can even lead to improved potency.[2]

Resistance Mechanisms

Bacterial resistance to thiopeptide antibiotics like this compound can arise through several mechanisms.

  • Target Modification: Mutations in the genes encoding the components of the binding site are a primary mechanism. This includes mutations in the 23S rRNA (specifically at position A1067 in the GAC) or in the gene for ribosomal protein L11 (rplK).[5][7] Such mutations can decrease the binding affinity of the antibiotic for the ribosome.[7]

  • Producer Self-Resistance: Producer organisms, like B. cereus, often possess self-immunity mechanisms. The this compound gene cluster contains genes (tclQ, tclT) that encode variant copies of the ribosomal protein L11.[8] It is hypothesized that these variant L11 proteins may be incorporated into the bacterium's own ribosomes, preventing this compound from binding and thus conferring resistance.[8][13]

References

Technical Guide: Thiocillin's Role in the Inhibition of Protein Translation Elongation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiocillin is a ribosomally synthesized and post-translationally modified thiopeptide antibiotic with potent activity against Gram-positive bacteria. Its mechanism of action involves the specific targeting of the bacterial ribosome, leading to the inhibition of protein synthesis. This technical guide provides an in-depth exploration of this compound's molecular mechanism, focusing on its role in arresting the elongation stage of protein translation. We present quantitative data on its inhibitory activity, detailed protocols for key experimental assays used in its study, and visual diagrams of its mechanism and associated experimental workflows. This document serves as a comprehensive resource for researchers engaged in antibiotic discovery and development.

Molecular Mechanism of Action

This compound, and related 26-membered macrocyclic thiopeptides, inhibit bacterial protein synthesis by targeting the large (50S) ribosomal subunit.[1] This interaction does not block the peptidyl transferase center directly but rather interferes with the dynamic conformational changes of the ribosome essential for the elongation cycle. The primary target of this interference is the function of Elongation Factor G (EF-G).

Binding Site on the 50S Ribosomal Subunit

Structural and biochemical studies have precisely mapped the binding site for the this compound class of antibiotics. They bind to a cleft formed at the interface of ribosomal protein L11 and helices H43 and H44 of the 23S rRNA.[2][3] This region is often referred to as the GTPase Associated Center (GAC), a critical hub for the function of translational GTPases like EF-G. The rigid, highly modified structure of this compound, particularly its trithiazolylpyridine core, forms a high-affinity recognition element for this specific ribosomal site.[2]

Interference with Elongation Factor G (EF-G)

The binding of this compound to the L11-23S rRNA region induces a conformational state in the ribosome that is incompatible with the productive binding and function of EF-G.[2] EF-G is a crucial translocase that, upon GTP hydrolysis, catalyzes the movement of the mRNA-tRNA complex from the A-site to the P-site and from the P-site to the E-site on the ribosome. This compound's presence dysregulates the interaction between ribosomal proteins L7/L12 and L11, which in turn perturbs the binding and GTPase activity of EF-G, effectively locking the ribosome in a pre-translocation state.[2]

The mechanism is therefore one of allosteric inhibition; this compound does not compete for the same binding site as EF-G but freezes the ribosome in a conformation that prevents EF-G from executing the translocation step.

Thiocillin_Mechanism cluster_elongation Standard Elongation Cycle cluster_inhibition Inhibition by this compound PreTrans Pre-translocation Ribosome (70S) (A-site occupied) EFG_bind EF-G-GTP Binds PreTrans->EFG_bind GTP_hydrolysis GTP Hydrolysis EFG_bind->GTP_hydrolysis Translocation Translocation (tRNA/mRNA move) GTP_hydrolysis->Translocation PostTrans Post-translocation Ribosome Translocation->PostTrans EFG_release EF-G-GDP Released PostTrans->EFG_release EFG_release->PreTrans New aa-tRNA binds This compound This compound Ribosome_Target 50S Subunit (L11 / 23S rRNA) This compound->Ribosome_Target Stalled_Complex Stalled Pre-translocation Complex Ribosome_Target->Stalled_Complex EFG_Block EF-G Binding/ Function Blocked Stalled_Complex->EFG_Block EFG_Block->Stalled_Complex Translation Halted PreTrans_Inhibit Pre-translocation Ribosome (70S) PreTrans_Inhibit->Ribosome_Target this compound Binds IVT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare IVT Reaction Mix (Cell Extract, Energy Source) r1 Aliquot IVT Mix into Reaction Tubes p1->r1 p2 Prepare Serial Dilutions of this compound in DMSO r2 Add this compound Dilutions and Controls p2->r2 r1->r2 r3 Add Reporter DNA & Radiolabeled Amino Acid r2->r3 r4 Incubate at 37°C (e.g., 60 min) r3->r4 a1 Stop Reaction (Ice) & Precipitate with TCA r4->a1 a2 Collect Precipitate on Glass Fiber Filters a1->a2 a3 Wash Filters (TCA, Acetone) a2->a3 a4 Measure Radioactivity (Scintillation Counting) a3->a4 a5 Calculate % Inhibition and Determine IC50 a4->a5

References

Natural Variants of Thiocillin Produced by Bacillus cereus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Thiocillins are a group of potent thiopeptide antibiotics produced by the bacterium Bacillus cereus. These ribosomally synthesized and post-translationally modified peptides (RiPPs) exhibit significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the natural variants of thiocillin produced by Bacillus cereus ATCC 14579. It delves into the genetic basis of their production, the structural diversity of the natural variants, detailed experimental protocols for their isolation and characterization, and the known mechanisms of self-resistance in the producing organism. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product discovery, antibiotic development, and microbial biochemistry.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Thiopeptides, a class of sulfur-rich, highly modified macrocyclic peptides, represent a promising source of new antibiotics. This compound, produced by Bacillus cereus, is a notable member of this class.[1] It functions by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis.[2] The biosynthesis of this compound is a complex process involving the ribosomal synthesis of a precursor peptide, followed by extensive post-translational modifications.[3] These modifications are not always carried out to completion, resulting in a suite of naturally occurring structural variants.[1][4] Understanding the diversity and biosynthesis of these natural variants is crucial for future synthetic and semi-synthetic efforts to develop new this compound-based drugs with improved pharmacological properties.

The this compound Biosynthetic Gene Cluster (tcl)

The production of thiocillins in Bacillus cereus ATCC 14579 is orchestrated by a dedicated biosynthetic gene cluster, designated tcl.[3][5] This 22-kb gene cluster encodes all the necessary machinery for the synthesis and modification of the precursor peptide, as well as for self-resistance.[3] A key feature of this cluster is the presence of four identical genes, tclE, tclF, tclG, and tclH, which encode the 52-residue precursor peptide.[1][3] The C-terminal 14 amino acids of this precursor peptide are the substrate for a series of extensive post-translational modifications that ultimately give rise to the mature this compound scaffold.[1][3]

The tcl gene cluster also contains genes encoding enzymes responsible for the key chemical transformations in this compound biosynthesis, including dehydratases, cyclodehydrogenases, and a hydroxylase.[3] Additionally, the cluster encodes proteins believed to be involved in the transport of the final antibiotic out of the cell.[5] A notable component of the gene cluster is the presence of genes, tclQ and tclT, which encode variant copies of the ribosomal protein L11. This is the direct binding target of thiocillins, and these variant proteins are thought to confer resistance to the producing organism by preventing the antibiotic from binding to its own ribosomes.[4]

tcl_gene_cluster cluster_0 Precursor Peptide Genes cluster_1 Biosynthesis Genes cluster_2 Resistance & Transport tclE tclE tclF tclF tclG tclG tclH tclH tclA_D tclA-D (Modification Enzymes) tclH->tclA_D tclI_P tclI-P (Modification & Other Enzymes) tclA_D->tclI_P tclQ tclQ (L11 Variant) tclI_P->tclQ tclT tclT (L11 Variant) tclQ->tclT transport Transport Proteins tclT->transport

Figure 1. Organization of the this compound (tcl) gene cluster in Bacillus cereus.

Natural Variants of this compound

Bacillus cereus ATCC 14579 produces a mixture of at least eight related this compound variants.[1] These variants arise from three stochastic post-translational modifications that occur on the core this compound structure.[1] These modifications are:

  • Hydroxylation: The addition of a hydroxyl group at the Val6 position.

  • O-methylation: The methylation of the hydroxyl group of the Thr8 residue.

  • Ketone/Alcohol Interconversion: The C-terminal residue, derived from the decarboxylation of Thr14, can exist as either a ketone or an alcohol.

The combination of these three variable modifications results in a total of 2 x 2 x 2 = 8 possible natural variants.[1] The molecular formulas and exact masses of these variants have been determined through high-resolution mass spectrometry.[3][4]

Table 1: Natural this compound Variants Produced by Bacillus cereus ATCC 14579

Compound Name(s)R1 (Val6)R2 (Thr8)R3 (C-terminus)Molecular FormulaCalculated Monoisotopic Mass (Da)
This compound IV (Compound 8)HOCH₃KetoneC₄₈H₄₇N₁₃O₈S₆1153.1894
This compound VHOCH₃AlcoholC₄₈H₄₉N₁₃O₈S₆1155.2050
YM-266184 (Compound 7)OHOCH₃KetoneC₄₈H₄₇N₁₃O₉S₆1169.1843
YM-266183 (Compound 6)OHOCH₃AlcoholC₄₈H₄₉N₁₃O₉S₆1171.1999
This compound III (Compound 5)HOHKetoneC₄₇H₄₅N₁₃O₈S₆1139.1737
This compound II (Compound 4)HOHAlcoholC₄₇H₄₇N₁₃O₈S₆1141.1894
Micrococcin P2 (Compound 2)OHOHKetoneC₄₇H₄₅N₁₃O₉S₆1155.1686
Micrococcin P1 (Compound 1)OHOHAlcoholC₄₇H₄₇N₁₃O₉S₆1157.1843

Data compiled from references[3][4].

Experimental Protocols

The following sections detail the key experimental methodologies for the study of natural this compound variants from Bacillus cereus.

Bacterial Strains and Culture Conditions
  • Producing Strain: Bacillus cereus ATCC 14579 is the primary strain used for the production of natural thiocillins.

  • Culture Medium: For this compound production, B. cereus is typically cultured in a suitable rich medium, such as Luria-Bertani (LB) broth or a defined minimal medium supplemented with specific nutrients.

  • Growth Conditions: Cultures are grown aerobically at 30-37°C with vigorous shaking for 24-48 hours.

Extraction of Thiocillins
  • Cell Harvesting: Bacterial cultures are centrifuged to pellet the cells.

  • Solvent Extraction: The cell pellet is extracted with an organic solvent, typically methanol or a mixture of chloroform and methanol.[6] This step is repeated multiple times to ensure complete extraction of the lipophilic thiocillins.

  • Solvent Evaporation: The combined organic extracts are evaporated to dryness under reduced pressure to yield a crude extract.

Purification of this compound Variants
  • Solid-Phase Extraction (SPE): The crude extract is often subjected to SPE to remove highly polar and non-polar impurities. A C18 cartridge is commonly used for this purpose.

  • High-Performance Liquid Chromatography (HPLC): The partially purified extract is then fractionated using reversed-phase HPLC.[1][4]

    • Column: A C18 column is typically employed.

    • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is used to elute the this compound variants.

    • Detection: Eluting compounds are monitored by UV absorbance at approximately 350 nm, which is characteristic of the this compound chromophore.[1]

  • Fraction Collection: Fractions corresponding to the UV-absorbing peaks are collected for further analysis.

Structural Characterization
  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) is used to determine the accurate mass and elemental composition of each purified variant.[3][4]

    • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to confirm the peptide sequence and the location of post-translational modifications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted on the purified compounds.[2][3]

experimental_workflow culture B. cereus Culture extraction Solvent Extraction culture->extraction hplc HPLC Purification extraction->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy hplc->nmr variants Identified this compound Variants ms->variants nmr->variants

References

Methodological & Application

Application Notes and Protocols for Laboratory-Scale Fermentation and Purification of Thiocillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin is a member of the thiazolyl peptide class of antibiotics, which exhibit potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the bacterium Bacillus cereus ATCC 14579.[2][3] The complex structure of this compound, characterized by a central pyridine ring decorated with multiple thiazole moieties, arises from extensive modifications of a precursor peptide encoded by the tcl gene cluster.[2][3] These application notes provide a detailed protocol for the laboratory-scale fermentation of B. cereus ATCC 14579 and the subsequent purification of this compound.

Data Summary

The following table summarizes the quantitative data associated with the laboratory-scale production of this compound.

ParameterValueReference
Producing OrganismBacillus cereus ATCC 14579[2]
Fermentation MediumLuria-Bertani (LB) Broth[2]
Incubation Temperature28 °C[2]
Incubation Time68 hours[2]
Total Yield of this compound Variants11 mg/L

Experimental Protocols

I. Fermentation of Bacillus cereus ATCC 14579

This protocol describes the cultivation of B. cereus ATCC 14579 for the production of this compound.

Materials:

  • Bacillus cereus ATCC 14579 glycerol stock

  • Luria-Bertani (LB) broth

  • Sterile culture tubes or flasks

  • Shaking incubator

Protocol:

  • Inoculate 3 mL of Luria-Bertani (LB) broth in a sterile culture tube with 100 µL of a B. cereus ATCC 14579 glycerol stock.[2]

  • Incubate the culture with shaking at 28 °C for 68 hours.[2]

  • For larger scale production, the culture can be scaled up appropriately. For example, 3 mL of the seed culture can be used to inoculate 80 culture tubes each containing a larger volume of LB broth for a total larger fermentation volume.[2]

II. Extraction and Purification of this compound

This protocol details the extraction of this compound from the bacterial cell pellet followed by purification using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Methanol

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN), HPLC grade

  • Water, HPLC grade

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or other solvent evaporation system

  • Syringe filters (0.22 µm)

  • Preparative HPLC system with a C18 column (e.g., Phenomenex Luna 5-μm C18(2) 100-Å 250 × 10-mm)[2]

Protocol:

  • Extraction: a. Following incubation, harvest the bacterial cells by centrifugation.[2] b. To the cell pellet, add 20 mL of methanol and vortex thoroughly to resuspend the cells.[2] c. Dry the methanol suspension with anhydrous sodium sulfate (Na₂SO₄), filter to remove the cell debris and drying agent, and concentrate the filtrate to obtain a yellow residue.[2]

  • Sample Preparation for HPLC: a. Resuspend the yellow residue in 4 mL of Solvent B (0.1% TFA in acetonitrile).[2] b. Add an additional 4 mL of Solvent A (0.1% TFA in water).[2] c. Syringe-filter the solution through a 0.22 µm filter to remove any particulate matter.[2]

  • Preparative HPLC Purification: a. Equilibrate the preparative C18 column with a mixture of 30% Solvent B in Solvent A.[2] b. Inject the prepared sample onto the column. c. Elute the this compound variants using a linear gradient of 30-60% Solvent B in Solvent A over 60 minutes at a flow rate of 3.5 mL/min.[2] d. Monitor the elution at 220 nm and 350 nm.[2] e. Collect the fractions corresponding to the this compound peaks. f. Analyze the collected fractions for purity using analytical HPLC and confirm the identity of the this compound variants by mass spectrometry.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a fascinating process involving the ribosomal synthesis of a precursor peptide, TclE, followed by extensive post-translational modifications orchestrated by enzymes encoded in the tcl gene cluster. This diagram illustrates the key steps in the maturation of the TclE precursor peptide into the final this compound antibiotic.

Thiocillin_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modifications (tcl gene cluster enzymes) Ribosome Ribosome TclE_precursor TclE Precursor Peptide (52 amino acids) Ribosome->TclE_precursor tclE_mRNA tclE mRNA tclE_mRNA->Ribosome Translation Modifications Dehydrations (TclK, TclL) Cyclodehydrations (TclJ, TclN) Pyridine formation (TclM) TclE_precursor->Modifications Leader Peptide Cleavage & Extensive Modifications Mature_this compound Mature this compound Modifications->Mature_this compound Thiocillin_Workflow Start Start Fermentation Fermentation of B. cereus ATCC 14579 Start->Fermentation Centrifugation Cell Harvesting (Centrifugation) Fermentation->Centrifugation Extraction Methanol Extraction of Cell Pellet Centrifugation->Extraction Drying_Concentration Drying (Na2SO4) & Concentration Extraction->Drying_Concentration Sample_Prep Sample Preparation for HPLC (Resuspension & Filtration) Drying_Concentration->Sample_Prep HPLC Preparative RP-HPLC Purification Sample_Prep->HPLC Analysis Purity & Identity Analysis (Analytical HPLC, MS) HPLC->Analysis End Purified This compound Analysis->End

References

Application Note: In Vitro Assays for Thiocillin Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiocillin belongs to the thiopeptide class of antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] These natural products are known for their potent activity, primarily against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The primary mechanism of action for this compound is the inhibition of protein synthesis by targeting the bacterial ribosome.[1][4] While historically considered inactive against Gram-negative bacteria due to the outer membrane barrier, recent studies have shown that this compound can enter and inhibit the growth of Pseudomonas aeruginosa under iron-limiting conditions by hijacking the ferrioxamine siderophore receptor (FoxA).[1][4][5]

This document provides detailed protocols for essential in vitro assays to characterize the antibacterial activity of this compound: Minimum Inhibitory Concentration (MIC) determination, disk diffusion susceptibility testing, and time-kill kinetic analysis.

Mechanism of Action Overview

This compound exerts its antibacterial effect by disrupting protein translation. In Gram-negative bacteria like P. aeruginosa, its entry is facilitated by specific uptake mechanisms, particularly under conditions of iron limitation.

Thiocillin_Mechanism cluster_outside Extracellular Space cluster_cell Pseudomonas aeruginosa cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound FoxA FoxA Receptor (Ferrioxamine Siderophore Receptor) This compound->FoxA Hijacks TonB TonB-ExbBD System FoxA->TonB Requires Energy From Transport Uptake FoxA->Transport Internalization TonB->Transport Ribosome 50S Ribosomal Subunit Transport->Ribosome Targets Translation Protein Translation Ribosome->Translation Mediates Inhibition Inhibition Translation->Inhibition Blocked by this compound

Caption: this compound uptake and mechanism of action in P. aeruginosa.

Data Presentation: this compound Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.

Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis 1680.5[2]
Bacillus subtilis ATCC 66334[6]
Methicillin-Resistant Staphylococcus aureus (MRSA) COL0.06[2]
Methicillin-Resistant Staphylococcus aureus (MRSA) MW20.13[2]
Vancomycin-Resistant Enterococcus faecium ATCC 7002210.25[6]
Vancomycin-Resistant Enterococcus faecalis ATCC 7008020.5[6]
Staphylococcus aureus ATCC 292130.125[6]
Staphylococcus epidermidis ATCC 122280.125[6]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[7][8]

MIC_Workflow A 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard, ~1-2×10^8 CFU/mL) C 3. Inoculate Wells (Final concentration ~5×10^5 CFU/mL) A->C B 2. Prepare Serial Dilutions of this compound in a 96-well microtiter plate B->C D 4. Include Controls - Growth Control (no drug) - Sterility Control (no bacteria) E 5. Incubate Plate (16-24 hours at 37°C) C->E F 6. Read Results Determine lowest concentration with no visible growth (turbidity) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Materials and Reagents:

    • This compound stock solution (e.g., in DMSO)

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

    • Bacterial strain of interest

    • Sterile saline or phosphate-buffered saline (PBS)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Incubator (37°C)

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Assay Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the starting this compound concentration is added to well 1. A 100 µL volume is then transferred sequentially from well 1 to well 11, creating the dilution series.

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Set up a positive growth control well containing 100 µL of broth and 100 µL of the bacterial inoculum (no antibiotic).

    • Set up a negative/sterility control well containing 200 µL of sterile broth only (no bacteria).

    • Cover the plate and incubate at 37°C for 16-24 hours.[7]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[7][10]

Protocol 2: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative assay used to determine the susceptibility of a bacterial isolate to an antibiotic.[9][11]

Disk_Diffusion_Workflow A 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard) B 2. Inoculate Agar Plate (Swab uniformly to create a bacterial lawn) A->B C 3. Apply this compound Disks (Place paper disks impregnated with known amount of this compound) B->C D 4. Incubate Plate (Inverted, 18-24 hours at 35-37°C) C->D E 5. Measure Zone of Inhibition (Diameter of the clear zone around the disk in mm) D->E

Caption: Workflow for the Disk Diffusion Susceptibility Assay.

Methodology:

  • Materials and Reagents:

    • Paper disks impregnated with a known concentration of this compound

    • Mueller-Hinton Agar (MHA) plates (uniform thickness of 4 mm)[9]

    • Bacterial strain of interest

    • Sterile cotton swabs

    • 0.5 McFarland turbidity standard

    • Incubator (35-37°C)

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.

  • Assay Procedure:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate uniformly to create a confluent lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[11]

    • Allow the plate to dry for a few minutes with the lid slightly ajar.

    • Using sterile forceps or a disk dispenser, place the this compound-impregnated disks onto the surface of the agar. Ensure the disks are firmly in contact with the agar.[9][11]

    • Invert the plates and place them in an incubator at 35-37°C within 15 minutes of disk application.[12] Incubate for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.

    • The size of the inhibition zone reflects the susceptibility of the bacteria to this compound.[12] Interpretation as "susceptible," "intermediate," or "resistant" requires standardized interpretive charts, which may need to be developed for novel compounds like this compound.

Protocol 3: Time-Kill Kinetic Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[13]

Time_Kill_Workflow A 1. Prepare Bacterial Culture (Grow to early or mid- logarithmic phase) B 2. Expose Bacteria to this compound (Test various concentrations, e.g., 0.5x, 1x, 2x, 4x MIC) A->B C 3. Incubate Cultures (Shaking incubator at 37°C) B->C D 4. Sample at Time Points (e.g., 0, 2, 4, 6, 8, 24 hours) C->D E 5. Perform Viable Cell Counts (Serial dilution and plating to determine CFU/mL) D->E F 6. Plot Results (Log10 CFU/mL vs. Time) E->F

Caption: Workflow for the Time-Kill Kinetic Assay.

Methodology:

  • Materials and Reagents:

    • Bacterial strain of interest

    • Appropriate broth medium (e.g., CAMHB)

    • This compound stock solution

    • Sterile flasks or tubes

    • Shaking incubator

    • Sterile saline or PBS for dilutions

    • Agar plates for colony counting

  • Assay Procedure:

    • Grow an overnight culture of the test bacteria. Dilute it into fresh broth and incubate until it reaches the early to mid-logarithmic phase of growth.

    • Prepare flasks or tubes containing fresh broth with various concentrations of this compound, typically based on the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no antibiotic.

    • Inoculate each flask with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Immediately after inoculation (time = 0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[13][14]

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Interpretation of Results:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • Bacteriostatic activity is indicated if there is no significant change or a slight reduction in the initial CFU/mL over 24 hours.

    • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[13] The plot will show a rapid decline in viable cell count.

References

Application Notes and Protocols: Techniques for Radiolabeling Thiocillin for Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin, a member of the thiopeptide family of antibiotics, exerts its potent antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis.[1][2] Understanding the kinetics and affinity of this interaction is crucial for the development of novel antibiotics that can overcome existing resistance mechanisms. Radioligand binding assays are a powerful tool for characterizing such molecular interactions, providing quantitative data on binding affinity (Kd) and receptor density (Bmax).[3]

However, the native structure of this compound lacks easily radiolabelable functional groups, such as tyrosine or histidine residues, precluding straightforward labeling with common radioisotopes like Iodine-125. These application notes provide a comprehensive set of protocols to overcome this challenge by proposing the synthesis of a tyrosine-containing this compound analog, its subsequent radioiodination, and its use in ribosome binding assays.

Proposed Strategy for Radiolabeling this compound

The core of our proposed strategy involves the solid-phase synthesis of a this compound analog where a structurally tolerant amino acid is replaced with tyrosine. This modification allows for subsequent radioiodination. Based on structure-activity relationship studies of this compound, which suggest that substitutions at certain positions are well-tolerated without significant loss of activity, we propose the substitution of the alanine residue at position 6 (Ala6) with tyrosine (Tyr).[3]

G cluster_0 Phase 1: Synthesis of this compound Analog cluster_1 Phase 2: Radiolabeling cluster_2 Phase 3: Ribosome Binding Assay Start Start SPPS Solid-Phase Peptide Synthesis of Tyr6-Thiocillin Precursor Start->SPPS Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Purification1 HPLC Purification of Tyr6-Thiocillin Analog Cleavage->Purification1 Characterization Mass Spectrometry and NMR Analysis Purification1->Characterization Radioiodination Radioiodination of Tyr6 with Na[125I] Characterization->Radioiodination Purification2 Purification of [125I]Tyr6-Thiocillin QC Radiochemical Purity and Specific Activity Determination Binding_Assay Saturation Binding Assay QC->Binding_Assay Ribosome_Isolation Isolation of 70S Ribosomes from Bacillus subtilis Ribosome_Isolation->Binding_Assay Data_Analysis Scintillation Counting and Data Analysis (Kd, Bmax) Binding_Assay->Data_Analysis End End Data_Analysis->End

I. Synthesis of Tyr6-Thiocillin Analog

The synthesis of the tyrosine-containing this compound analog will be performed using Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] This method allows for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid support.

Experimental Protocol: Solid-Phase Synthesis of Tyr6-Thiocillin
  • Resin Preparation: Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH at position 6) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the completion of each coupling reaction using a qualitative ninhydrin test.

  • Thiazole Formation: For the cysteine residues that will form thiazole rings, perform on-resin cyclodehydration using a suitable reagent.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Characterization: Confirm the identity and purity of the synthesized Tyr6-thiocillin analog by mass spectrometry and NMR spectroscopy.[7][8]

II. Radiolabeling of Tyr6-Thiocillin with Iodine-125

The introduction of a tyrosine residue allows for direct radioiodination using an electrophilic substitution reaction on the phenol ring of tyrosine. The Chloramine-T method is a well-established technique for this purpose.

Experimental Protocol: Radioiodination of Tyr6-Thiocillin

G Start Start Reactants Combine Tyr6-Thiocillin, Na[125I], and Chloramine-T in Phosphate Buffer Start->Reactants Incubation Incubate at Room Temperature for 1-2 minutes Reactants->Incubation Quenching Quench Reaction with Sodium Metabisulfite Incubation->Quenching Purification Purify [125I]Tyr6-Thiocillin using a Sep-Pak C18 Cartridge Quenching->Purification Analysis Assess Radiochemical Purity by Radio-HPLC Purification->Analysis End End Analysis->End

  • Reaction Setup: In a shielded vial, combine the following in order:

    • 50 µL of 0.5 M sodium phosphate buffer, pH 7.5.

    • 10 µg of purified Tyr6-thiocillin analog (in 10 µL of 0.1% TFA).

    • 1 mCi (37 MBq) of Na[¹²⁵I].

  • Initiation of Reaction: Add 10 µL of Chloramine-T solution (2 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5).

  • Incubation: Gently mix and incubate at room temperature for 60-90 seconds.

  • Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (4 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5).

  • Purification: Purify the radiolabeled peptide using a Sep-Pak C18 cartridge pre-equilibrated with ethanol and water. Elute the [¹²⁵I]Tyr6-thiocillin with a mixture of acetonitrile and water.

  • Quality Control: Determine the radiochemical purity and specific activity of the purified product using radio-HPLC and by measuring the radioactivity and peptide concentration.

ParameterTarget ValueMethod
Radiochemical Purity > 95%Radio-HPLC
Specific Activity 10-50 Ci/mmolCalculation based on radioactivity and peptide mass

III. Ribosome Binding Assay

A saturation binding assay using the prepared [¹²⁵I]Tyr6-thiocillin will be performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) on bacterial ribosomes.

Experimental Protocol: Isolation of 70S Ribosomes from Bacillus subtilis

This protocol is adapted from established methods for ribosome purification.[9][10]

  • Cell Culture and Harvest: Grow Bacillus subtilis to mid-log phase and harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at low speed to remove cell debris.

  • Ribosome Pelleting: Pellet the ribosomes from the supernatant by ultracentrifugation.

  • Sucrose Gradient Centrifugation: Resuspend the ribosome pellet and layer it onto a sucrose gradient (e.g., 10-40%). Separate the 70S ribosomes by ultracentrifugation.

  • Fraction Collection and Analysis: Collect fractions and identify those containing 70S ribosomes by measuring the absorbance at 260 nm.

  • Final Pelleting and Storage: Pool the 70S ribosome fractions, pellet the ribosomes by ultracentrifugation, and resuspend in a storage buffer. Store at -80°C.

Experimental Protocol: Saturation Binding Assay

G Start Start Incubation Incubate 70S Ribosomes with Increasing Concentrations of [125I]Tyr6-Thiocillin Start->Incubation Separation Separate Bound and Free Ligand by Vacuum Filtration through a Nitrocellulose Membrane Incubation->Separation Washing Wash Filters to Remove Unbound Radioligand Separation->Washing Counting Quantify Radioactivity on Filters using a Gamma Counter Washing->Counting Analysis Plot Bound vs. Free Ligand and Perform Scatchard Analysis to Determine Kd and Bmax Counting->Analysis End End Analysis->End

  • Assay Setup: Prepare a series of tubes for total and non-specific binding.

    • Total Binding: Add increasing concentrations of [¹²⁵I]Tyr6-thiocillin to tubes containing a fixed amount of 70S ribosomes in binding buffer.

    • Non-specific Binding: Prepare a parallel set of tubes with the same components as the total binding tubes, but also include a high concentration of unlabeled this compound to saturate the specific binding sites.

  • Incubation: Incubate all tubes at 37°C for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in buffer to separate the ribosome-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in vials and measure the radioactivity using a gamma counter or liquid scintillation counter.[11][12][13]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of free radioligand.

    • Perform a Scatchard analysis or use non-linear regression to determine the Kd and Bmax values.

ParameterDescription
Kd (Equilibrium Dissociation Constant) The concentration of radioligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.
Bmax (Maximum Number of Binding Sites) The total concentration of receptor binding sites in the sample.

Conclusion

These application notes provide a detailed, albeit proposed, framework for the successful radiolabeling of a this compound analog and its application in ribosome binding assays. By following these protocols, researchers can generate valuable quantitative data to elucidate the molecular interactions of this important class of antibiotics, thereby aiding in the design and development of new therapeutic agents.

References

Application of Mass Spectrometry in the Structural Analysis of Thiocillin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiocillins are a group of thiopeptide antibiotics with potent activity against various Gram-positive bacteria.[1][2] These complex natural products are characterized by a highly modified peptide backbone, featuring a macrocyclic structure containing multiple thiazole rings and dehydroamino acids.[3][4] The intricate and varied structures of this compound and its congeners necessitate advanced analytical techniques for their characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as an indispensable tool for the structural elucidation, identification, and quantification of these complex biomolecules. This application note provides a detailed overview and experimental protocols for the use of mass spectrometry in the structural analysis of this compound.

Core Applications

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are central to the analysis of Thiocillins. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of different this compound variants.[3][4] Tandem mass spectrometry is employed to induce fragmentation of the this compound molecules, yielding structural information about the peptide sequence and the nature and location of post-translational modifications.[5]

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound involves several key stages, from sample preparation to data analysis.

Thiocillin_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Extraction Extraction from Culture Broth Purification HPLC Purification Extraction->Purification Crude Extract LC_MS LC-MS Analysis (HRMS) Purification->LC_MS Purified Thiocillins MS_MS Tandem MS (MS/MS) LC_MS->MS_MS Precursor Ion Selection Data_Acquisition Data Acquisition MS_MS->Data_Acquisition Fragment Ion Spectra Structure_Elucidation Structural Elucidation Data_Acquisition->Structure_Elucidation Spectral Interpretation

Caption: General workflow for this compound analysis using mass spectrometry.

Quantitative Data Summary

Mass spectrometry is instrumental in identifying and quantifying different this compound variants produced by bacterial cultures. The table below summarizes the high-resolution mass spectrometry data for several this compound compounds isolated from Bacillus cereus ATCC 14579.[3]

CompoundStructureCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
This compound I C₄₈H₄₇N₁₃O₉S₆1133.19241134.1997
This compound II C₄₈H₄₇N₁₃O₁₀S₆1149.18731150.1946
This compound III C₄₉H₄₉N₁₃O₁₀S₆1163.20301164.2103
Micrococcin P1 C₄₈H₄₉N₁₃O₉S₅1103.22951104.2368
Micrococcin P2 C₄₇H₄₇N₁₃O₉S₅1089.21381090.2211

Experimental Protocols

Protocol 1: Extraction and Purification of Thiocillins

This protocol is adapted from methodologies used for the isolation of Thiocillins from bacterial cultures.[3]

1. Culture and Harvesting:

  • Inoculate a 3 mL culture of B. cereus ATCC 14579 in Luria-Bertani broth.

  • Incubate with shaking at 28 °C for the desired period.

  • Centrifuge the culture to pellet the cell material.

2. Extraction:

  • To the cell pellet, add 1 mL of methanol and vortex thoroughly.

  • Dry the suspension with solid Na₂SO₄.

  • Filter the suspension to remove cell debris and drying agent.

  • Concentrate the filtrate to obtain a yellow residue.

3. Sample Preparation for HPLC:

  • Resuspend the residue in 100 µL of solvent B (see below).

  • Add 100 µL of solvent A (see below).

4. HPLC Purification:

  • Instrumentation: Analytical High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

  • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: 30–55% solvent B in solvent A over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: Monitor at 220 nm and 350 nm.

  • Collect fractions corresponding to the this compound peaks for subsequent MS analysis.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol outlines the general procedure for obtaining high-resolution mass spectra of purified this compound samples.

1. Sample Preparation:

  • Dilute the purified this compound fractions in a suitable solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometry Instrumentation:

  • Utilize a high-resolution mass spectrometer such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer.[3]

3. Ionization:

  • Employ electrospray ionization (ESI) in positive ion mode.

4. Mass Spectrometer Settings (Example):

  • Capillary Voltage: 3.5 - 4.5 kV

  • Sheath Gas Flow Rate: 10 - 20 (arbitrary units)

  • Auxiliary Gas Flow Rate: 2 - 5 (arbitrary units)

  • Capillary Temperature: 275 - 325 °C

  • Mass Range: m/z 200 - 2000

  • Resolution: >100,000

5. Data Acquisition and Analysis:

  • Acquire full scan mass spectra.

  • Process the data to determine the accurate m/z values of the protonated molecular ions [M+H]⁺.

  • Use the accurate mass measurements to calculate the elemental composition and confirm the identity of the this compound congeners.

Protocol 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

This protocol describes the use of tandem MS to fragment this compound ions for structural analysis.

1. Sample Infusion:

  • Introduce the diluted this compound sample into the mass spectrometer via direct infusion or through an LC system as described in Protocol 1.

2. Instrumentation:

  • A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF), ion trap, or Orbitrap) capable of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. MS/MS Experiment Setup:

  • In the first stage of mass analysis, isolate the precursor ion of interest (the [M+H]⁺ ion of a specific this compound).

  • In the collision cell, subject the isolated precursor ions to fragmentation by collision with an inert gas (e.g., argon or nitrogen).

  • The collision energy should be optimized for each compound to achieve a rich fragmentation spectrum.

  • In the second stage of mass analysis, acquire the mass spectrum of the resulting fragment ions.

4. Data Analysis and Interpretation:

  • Analyze the fragmentation pattern to deduce structural information. Key fragment ions will correspond to losses of side chains, cleavages of the macrocyclic ring, and fragmentation of the thiazole rings.

  • Compare the observed fragmentation patterns with known fragmentation pathways of thiopeptides to aid in the structural assignment.

Logical Relationship in Structural Elucidation

The structural elucidation of this compound using mass spectrometry follows a logical progression from identifying the intact molecule to piecing together its structural components from fragmentation data.

Thiocillin_Structure_Elucidation HRMS High-Resolution MS (Accurate Mass of [M+H]⁺) Elemental_Comp Determine Elemental Composition HRMS->Elemental_Comp Final_Structure Propose Final Structure Elemental_Comp->Final_Structure MS_MS Tandem MS (Fragmentation of [M+H]⁺) Fragment_Analysis Analyze Fragment Ion Series MS_MS->Fragment_Analysis Sequence_Info Deduce Peptide Backbone and Modifications Fragment_Analysis->Sequence_Info Sequence_Info->Final_Structure

Caption: Logical flow for this compound structural elucidation by MS.

Conclusion

Mass spectrometry is a powerful and essential technique for the structural analysis of complex natural products like this compound. The combination of high-resolution mass measurements and tandem mass spectrometry provides detailed information on the elemental composition, molecular weight, and structural features of these antibiotics. The protocols and workflows outlined in this application note serve as a guide for researchers in the fields of natural product chemistry, drug discovery, and microbiology for the robust and reliable characterization of Thiocillins and related thiopeptide antibiotics.

References

Heterologous Expression of the Thiocillin Gene Cluster: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiocillin, a potent thiopeptide antibiotic, holds significant promise in combating drug-resistant pathogens. Its complex structure, arising from extensive post-translational modifications of a ribosomally synthesized precursor peptide, presents a compelling case for heterologous expression to facilitate structural diversification and yield improvement. This document provides detailed application notes and protocols for the heterologous expression of the this compound gene cluster, aimed at researchers, scientists, and professionals in drug development.

Introduction to this compound Biosynthesis

This compound is a member of the thiazolyl peptide family of antibiotics, which are characterized by a macrocyclic structure containing multiple thiazole rings and dehydroamino acids. The biosynthetic gene cluster for this compound, originating from Bacillus cereus ATCC 14579, is approximately 22 kb in size and encodes 24 genes.[1] Central to this cluster are four identical genes (tclE-H) that encode a 52-residue precursor peptide.[2] The C-terminal 14 residues of this precursor undergo a remarkable series of 13 post-translational modifications to generate the mature this compound antibiotic.[1] These modifications are catalyzed by a suite of enzymes also encoded within the gene cluster.[1]

The heterologous expression of this large and complex gene cluster in a well-characterized host, such as Bacillus subtilis, offers a powerful platform for several applications:

  • Yield Improvement: Overcoming the limitations of the native producer to enhance this compound titers.

  • Structural Diversification: Facilitating genetic manipulation of the precursor peptide or modification enzymes to generate novel this compound analogs with improved pharmacokinetic properties or novel activities.

  • Biosynthetic Pathway Elucidation: Studying the function of individual biosynthetic genes in a clean genetic background.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its variants.

Table 1: Minimum Inhibitory Concentrations (MICs) of Wild-Type Thiocillins
CompoundTarget OrganismMIC (µg/mL)
Thiocillins (mixture)Bacillus subtilis0.2 - 0.9
Thiocillins (mixture)MRSA COL< 0.03 - 0.1
Thiocillins (mixture)MRSA MW2< 0.03 - 0.1

Data sourced from studies on thiocillins produced by B. cereus.[2]

Table 2: Minimum Inhibitory Concentrations (MICs) of Engineered this compound Variants
Precursor Peptide MutationTarget OrganismMIC (µg/mL)Fold Change vs. Wild-Type
V6AB. subtilis0.1 - 0.22-4 fold improvement
V6AMRSA COL< 0.0152-4 fold improvement
T13AB. subtilis0.1 - 0.22-4 fold improvement
T13AMRSA COL< 0.0152-4 fold improvement
T8AB. subtilis0.4 - 0.8Slightly decreased activity
T3AB. subtilis> 8Inactive
T4VB. subtilis> 8Inactive

These variants were generated by site-directed mutagenesis of the tclE gene in B. cereus.[2]

Table 3: Heterologous Production of a this compound-Related Thiopeptide
ProductHost StrainProduction Titer (mg/L)
This compound IVBacillus sp.2.4

This provides a benchmark for production levels achievable in a heterologous Bacillus host.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the heterologous expression of the this compound gene cluster.

Protocol 1: Cloning the this compound Gene Cluster using Transformation-Associated Recombination (TAR) in Yeast

This protocol is adapted for the capture of the ~22 kb this compound gene cluster from B. cereus genomic DNA into a suitable shuttle vector for expression in B. subtilis. The pCAPB2 vector is a suitable choice as it contains elements for replication in yeast and E. coli, and for integration into the B. subtilis chromosome.[5]

Materials:

  • Bacillus cereus ATCC 14579 genomic DNA

  • pCAPB2 shuttle vector

  • Yeast strain competent for TAR cloning (e.g., Saccharomyces cerevisiae VL6-48)

  • PCR reagents and primers specific to the flanking regions of the this compound gene cluster

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective yeast media (e.g., SD-Trp)

Procedure:

  • Vector Preparation:

    • Linearize the pCAPB2 vector by restriction digest at a site between the homology arms.

    • Amplify the homology arms (typically 500-1000 bp) corresponding to the regions immediately upstream and downstream of the this compound gene cluster from B. cereus genomic DNA.

    • Clone the amplified homology arms into the linearized pCAPB2 vector using standard molecular biology techniques.

    • Linearize the final TAR-ready vector within the region between the homology arms.

  • Yeast Transformation:

    • Prepare competent yeast cells using the lithium acetate method.

    • Co-transform the competent yeast cells with the linearized TAR vector and high-quality B. cereus genomic DNA.

    • Plate the transformation mixture onto selective media (e.g., SD-Trp) to select for yeast colonies that have successfully captured the gene cluster via homologous recombination.

  • Verification of Clones:

    • Isolate plasmid DNA from the resulting yeast colonies.

    • Transform the isolated plasmid into E. coli for amplification and further analysis.

    • Verify the integrity and completeness of the cloned this compound gene cluster by restriction digestion and sequencing.

Protocol 2: Heterologous Expression in Bacillus subtilis

Materials:

  • Verified pCAPB2 vector containing the this compound gene cluster

  • Competent Bacillus subtilis host strain (e.g., WB600 or a strain optimized for secondary metabolite production)

  • LB medium and appropriate selective antibiotics (e.g., spectinomycin for pCAPB2 integration)

  • Production medium (e.g., a rich medium like TSB or a defined medium optimized for secondary metabolite production)

Procedure:

  • Transformation of B. subtilis:

    • Transform the competent B. subtilis host strain with the pCAPB2-thiocillin plasmid. Natural competence or electroporation can be used.

    • Select for transformants on LB agar plates containing the appropriate antibiotic. Successful integration into the amyE locus can be confirmed by screening for amylase-negative colonies on starch-containing plates.

  • Fermentation and Production:

    • Inoculate a single colony of the recombinant B. subtilis into a starter culture of LB medium with the selective antibiotic and incubate overnight at 37°C with shaking.

    • Inoculate the production medium with the overnight culture (e.g., at a 1:100 dilution).

    • Incubate the production culture at a temperature optimized for secondary metabolite production in B. subtilis (typically 28-30°C) with vigorous shaking for 48-96 hours.

Protocol 3: Extraction and Purification of this compound

This protocol is based on the established method for purifying thiocillins from Bacillus cereus.[1]

Materials:

  • Recombinant B. subtilis culture

  • Methanol

  • Sodium sulfate (Na₂SO₄)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Preparative and analytical HPLC systems with a C18 column

Procedure:

  • Extraction:

    • Harvest the cells from the fermentation culture by centrifugation.

    • To the cell pellet, add methanol and vortex thoroughly to extract the thiocillins.

    • Dry the methanol extract with solid Na₂SO₄, filter, and concentrate the filtrate to a yellow residue.

  • Sample Preparation for HPLC:

    • Resuspend the dried residue in a 1:1 mixture of Solvent A and Solvent B.

    • Filter the suspension through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Purification:

    • Perform preparative reverse-phase HPLC using a C18 column.

    • Elute the thiocillins using a gradient of Solvent B in Solvent A (e.g., 30-60% Solvent B over 60 minutes).

    • Monitor the elution at 220 nm and 350 nm.

    • Collect the fractions corresponding to the this compound peaks.

  • Analysis and Quantification:

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

    • Quantify the yield of this compound by comparing the peak area to a standard curve of purified this compound.

Visualizations

This compound Biosynthesis Pathway

Thiocillin_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications cluster_2 Processing and Release Precursor_Peptide tclE-H Precursor Peptide (52 aa) Modification_Enzymes Modification Enzymes (TclJ, TclK, TclN, etc.) Precursor_Peptide->Modification_Enzymes Substrate Modified_Peptide Modified Precursor Peptide Modification_Enzymes->Modified_Peptide Catalysis Protease Proteolytic Cleavage Modified_Peptide->Protease Cleavage of Leader Peptide Mature_this compound Mature this compound Protease->Mature_this compound Release

Caption: Overview of the ribosomal synthesis and post-translational modification pathway of this compound.

Experimental Workflow for Heterologous Expression

Heterologous_Expression_Workflow Start Start: B. cereus Genomic DNA TAR_Cloning 1. TAR Cloning of this compound Gene Cluster into pCAPB2 Start->TAR_Cloning Verification 2. Verification in E. coli TAR_Cloning->Verification Transformation 3. Transformation into B. subtilis Verification->Transformation Fermentation 4. Fermentation and Production Transformation->Fermentation Extraction 5. Extraction and Purification Fermentation->Extraction Analysis 6. Analysis (HPLC, MS) and Quantification Extraction->Analysis End End: Purified this compound Analysis->End

Caption: Step-by-step workflow for the heterologous expression of the this compound gene cluster.

Logical Relationship of Key Components

Logical_Relationship Thiocillin_Cluster This compound Gene Cluster (~22 kb) Expression_Vector Expression Vector (pCAPB2) Thiocillin_Cluster->Expression_Vector is cloned into Final_Product This compound Production Thiocillin_Cluster->Final_Product encodes Host_Strain Heterologous Host (B. subtilis) Host_Strain->Final_Product enables Expression_Vector->Host_Strain is transformed into

Caption: Relationship between the gene cluster, vector, host, and final product.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Thiocillin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiocillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in in vitro assays?

A1: The main challenge is this compound's poor aqueous solubility. This property can lead to precipitation of the compound when preparing stock solutions or when diluting it into aqueous-based culture media for assays, which can significantly impact the accuracy and reproducibility of experimental results.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. The most commonly used and recommended solvents are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol. For most in vitro applications, particularly cell-based assays, DMSO is the preferred solvent.

Q3: What is the mechanism of action of this compound?

A3: this compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It binds directly to the 50S ribosomal subunit, specifically interacting with the 23S rRNA and the L11 ribosomal protein. This binding event disrupts the function of elongation factor G (EF-G), thereby preventing the translocation of tRNA on the ribosome and halting protein synthesis.[1]

Troubleshooting Guide

Issue: Precipitation observed when preparing this compound stock solution.
Possible Cause Recommended Solution
Incorrect Solvent Ensure you are using a recommended organic solvent such as DMSO, DMF, ethanol, or methanol.
Concentration Too High Attempt to dissolve a smaller amount of this compound in the same volume of solvent. It is crucial not to exceed the solubility limit.
Low-Quality Solvent Use high-purity, anhydrous grade solvents to avoid introducing water, which can decrease solubility.
Incomplete Dissolution Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution. Avoid excessive heat, which could degrade the compound.
Issue: Precipitation observed upon dilution of this compound stock solution into aqueous media.
Possible Cause Recommended Solution
Final DMSO Concentration Too Low The final concentration of DMSO in the assay medium may be insufficient to keep this compound in solution. It is a common issue that a compound soluble in pure DMSO precipitates when diluted into an aqueous buffer.[2]
High Stock Solution Concentration Preparing a highly concentrated stock in DMSO can lead to precipitation when a small volume is transferred to a large volume of aqueous medium.
Rapid Dilution Adding the DMSO stock directly and quickly to the aqueous medium can cause localized high concentrations and immediate precipitation.
Media Composition Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[3]

Solution Workflow for Preventing Precipitation During Dilution:

G cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay Assay Plate Preparation start Start: Weigh this compound dissolve Dissolve in minimal 100% DMSO start->dissolve stock High-concentration Stock Solution dissolve->stock intermediate Prepare intermediate dilutions in 100% DMSO stock->intermediate Key Step add_to_media Add small volume of diluted stock to assay medium with vortexing intermediate->add_to_media final_conc Achieve desired final concentration (DMSO <1%) add_to_media->final_conc G cluster_ribosome Bacterial 50S Ribosomal Subunit ribosome 23S rRNA L11 Protein trna tRNA ribosome->trna Translocation Blocked This compound This compound This compound->ribosome:f1 Binds inhibition Inhibition efg Elongation Factor G (EF-G) efg->ribosome Binding Blocked G cluster_setup Assay Setup cluster_plate Plate Preparation cluster_incubation Incubation & Reading prep_stock Prepare this compound Stock (in 100% DMSO) serial_dilution Serial Dilution of this compound in Microtiter Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) add_inoculum Inoculate Wells with Bacteria prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

References

Strategies to improve the yield of Thiocillin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Thiocillin fermentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may arise during your this compound fermentation experiments.

Issue 1: Low or No this compound Yield

Potential Cause Recommended Action
Incorrect Strain Verify the identity of your Bacillus cereus strain. The most commonly reported producer is B. cereus ATCC 14579. Sequence the 16S rRNA gene or perform PCR for the tcl gene cluster to confirm.
Suboptimal Medium Composition The composition of the fermentation medium is critical. While Luria-Bertani (LB) broth is commonly used, nutrient limitations can cap yield.[1] Systematically test supplementation with different carbon (e.g., glucose, glycerol) and nitrogen sources (e.g., yeast extract, peptone, specific amino acids like cysteine and serine which are precursors to the thiazole rings and pyridine core).[2]
Inappropriate pH The pH of the medium can significantly affect enzyme activity and cell viability. The optimal pH for many antibiotic fermentations is around 7.0.[2] Monitor and control the pH of your culture. Start with a buffered medium or implement a pH control strategy in your bioreactor.
Incorrect Temperature B. cereus is typically cultured at 28-30°C for this compound production.[1] Deviations can impact growth and metabolic activity. Ensure your incubator or bioreactor is accurately calibrated.
Poor Aeration Oxygen is crucial for the growth of B. cereus and for oxidative steps in the this compound biosynthesis. Optimize the agitation speed and aeration rate in your fermenter. For shake flask cultures, ensure adequate headspace and use baffled flasks to improve oxygen transfer.
Genetic Instability Repeated subculturing can sometimes lead to mutations in the biosynthetic gene cluster. Always start your fermentation from a fresh colony or a low-passage glycerol stock.

Issue 2: Batch-to-Batch Variability in Yield

Potential Cause Recommended Action
Inconsistent Inoculum The age and size of the inoculum can significantly impact fermentation kinetics. Standardize your inoculum preparation procedure, including the growth phase and cell density of the seed culture.
Variability in Raw Materials Complex media components like peptone and yeast extract can vary between suppliers and even between lots. This can affect the nutrient availability. Test different lots of media components or switch to a chemically defined medium for greater consistency.
Fluctuations in Fermentation Parameters Small variations in pH, temperature, or dissolved oxygen can lead to different outcomes. Ensure that your monitoring and control systems are calibrated and functioning correctly throughout the fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the basic fermentation medium and what are the typical culture conditions for this compound production?

A1: A common starting point for this compound production is Luria-Bertani (LB) broth. The producing organism, Bacillus cereus ATCC 14579, is typically incubated at 28°C with shaking for 68 hours.[1]

Q2: My yield is low. What are the first things I should check?

A2: First, confirm the genetic integrity of your B. cereus strain and the freshness of your inoculum. Next, review your fermentation parameters: temperature (should be ~28°C), pH (aim for neutral), and aeration. Finally, consider optimizing your medium composition, as nutrient availability is a common limiting factor.

Q3: How does the biosynthesis of this compound work, and how can that knowledge help improve yield?

A3: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[3][4] This means it starts as a precursor peptide, which is then heavily modified by a series of enzymes encoded in the tcl gene cluster to form the final active molecule.[1] Understanding this pathway highlights the importance of supplying the necessary amino acid precursors (especially cysteine and serine) and ensuring the optimal functioning of the modification enzymes, which can be sensitive to fermentation conditions like pH and temperature.

Q4: Is it possible to genetically engineer the strain for higher yield?

A4: Yes, genetic manipulation has proven successful for producing this compound variants.[5][6] Strategies could include overexpressing the precursor peptide genes (tclE-H) or regulatory genes within the cluster. Additionally, optimizing codon usage of the precursor peptide gene for B. cereus could also enhance translation and overall yield.

Experimental Protocols

Protocol 1: Basic this compound Fermentation in Shake Flasks

  • Inoculum Preparation:

    • Streak Bacillus cereus ATCC 14579 on an LB agar plate and incubate at 28°C overnight.

    • Pick a single colony and inoculate 5 mL of LB broth in a culture tube.

    • Incubate overnight at 28°C with shaking at 200 rpm.

  • Production Culture:

    • Inoculate 100 mL of LB broth in a 500 mL baffled flask with 1 mL of the overnight seed culture.

    • Incubate at 28°C for 68-72 hours with vigorous shaking (200-250 rpm).

  • Extraction:

    • Centrifuge the culture to pellet the cells.

    • Resuspend the cell pellet in methanol and vortex thoroughly.

    • Centrifuge to remove cell debris.

    • Collect the methanol supernatant containing this compound.

  • Analysis:

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with UV detection at 350 nm.

    • Confirm the identity of the product using Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Thiocillin_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification (tcl gene products) Precursor_Peptide tclE-H genes -> Precursor Peptide (Leader + Core) Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Precursor_Peptide->Dehydration TclK, TclL Cyclization Thiazole Formation (Cys -> Thiazole) Dehydration->Cyclization TclJ, TclN Pyridine_Formation Pyridine Ring Formation (from 2 Dha residues) Cyclization->Pyridine_Formation Putative Cycloaddition Tailoring Tailoring Reactions (Hydroxylation, Methylation) Pyridine_Formation->Tailoring Mature_this compound Mature_this compound Tailoring->Mature_this compound Mature this compound

Caption: Overview of the this compound ribosomal biosynthesis and post-translational modification pathway.

Fermentation_Optimization_Workflow Workflow for Improving this compound Yield Start Start with Baseline Fermentation (e.g., LB, 28°C) OFAT One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen, pH, Temp.) Start->OFAT Statistical_Optimization Statistical Optimization (e.g., RSM) of key factors OFAT->Statistical_Optimization Scale_Up Scale-Up in Bioreactor (Control pH, DO) Statistical_Optimization->Scale_Up Analysis Analyze Yield (HPLC, LC-MS) Scale_Up->Analysis High_Yield High Yield Achieved Analysis->High_Yield Success Low_Yield Low Yield Analysis->Low_Yield Iterate Low_Yield->OFAT Re-evaluate Factors

Caption: A systematic workflow for the optimization of this compound fermentation yield.

Troubleshooting_Flowchart Troubleshooting Low this compound Yield Start Low/No this compound Detected Check_Strain Is the B. cereus strain correct and genetically stable? Start->Check_Strain Check_Conditions Are fermentation conditions optimal? (Temp: ~28°C, pH: ~7.0, Aeration) Check_Strain->Check_Conditions Yes Correct_Strain Obtain correct strain/ Use fresh stock Check_Strain->Correct_Strain No Check_Medium Is the medium composition adequate? Check_Conditions->Check_Medium Yes Optimize_Conditions Calibrate equipment/ Adjust parameters Check_Conditions->Optimize_Conditions No Optimize_Medium Supplement with precursors/ Test different C/N sources Check_Medium->Optimize_Medium No Success Yield Improved Check_Medium->Success Yes Correct_Strain->Start Optimize_Conditions->Start Optimize_Medium->Start

Caption: A logical flowchart for troubleshooting common issues leading to low this compound yield.

References

Challenges and solutions in the total synthesis of Thiocillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the thiopeptide antibiotic, Thiocillin. The information is compiled from published synthetic routes to address common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis of the Pyridine Core

Question: I am struggling with the construction of the central trisubstituted pyridine-thiazole core. What are the recommended strategies?

Answer: The formation of the sterically congested pyridine core is a well-documented challenge in the synthesis of this compound and related thiopeptides.[1][2] Two primary and effective strategies have been employed:

  • Modified Bohlmann-Rahtz Pyridine Synthesis: This is a powerful method for constructing the pyridine ring. A notable improvement involves a one-pot reaction where an enolizable ketone, an ynone, and ammonium acetate are combined in refluxing acetic acid.[1][2][3] This approach circumvents the need to pre-form an enamine, streamlining the process.[1][2]

  • Bagley's Variant of the Bohlmann-Rahtz Reaction: This variant is also effective and involves the reaction of an enolizable ketone, an ynone, and ammonium acetate in refluxing ethanol.[1][2]

Troubleshooting:

  • Low Yields in Bohlmann-Rahtz Reaction: If you are experiencing low yields, consider the solvent system. It has been found that conducting the reaction in a mixture of toluene and acetic acid (typically 5:1), or even neat refluxing acetic acid, can significantly improve the outcome compared to ethanol alone.[1][2][3]

  • Side Product Formation: Over-oxidation of aldehyde precursors to thiazole-4-carboxylic acids, followed by decarboxylation, can lead to significant byproducts.[1][2] Careful control of oxidation conditions is crucial. For the oxidation of 2-methylthiazoles to the required 2-formylthiazoles, selenium dioxide in refluxing acetic acid has proven effective where other conditions failed.[3]

2. Thiazole and Thiazoline Ring Formation

Question: I'm having issues with the thiazole ring synthesis. Specifically, the cyclodehydration of cysteine precursors and the subsequent oxidation to the aromatic thiazole are proving difficult. What are the best methods?

Answer: The formation of multiple thiazole rings is central to the synthesis. Here are solutions to common problems:

  • Cysteine Cyclodehydration to Thiazoline: Standard stoichiometric reagents for this transformation can be problematic due to their high Lewis acidity, which can cause epimerization and side reactions, especially with sensitive substrates.[4][5] A highly effective solution is the use of a catalytic system comprising MoO₂(acac)₂ and a picolinic acid ligand.[4][5] This method proceeds under neutral conditions, minimizing side reactions and improving yields.

  • Oxidation of Thiazoline to Thiazole: This step can be sluggish or incomplete with common oxidizing agents. It has been thoroughly documented that only so-called "chemical" manganese dioxide (MnO₂) performs this oxidation effectively and reliably.[1][2]

Troubleshooting:

  • Low Yields in Mo-catalyzed Cyclodehydration: If you observe low conversion, it may be due to the precipitation of the molybdenum catalyst.[4][5] The addition of a bidentate ligand like picolinic acid is crucial to stabilize the catalyst in solution and ensure reproducible, high yields.[4][5]

  • Ineffective Thiazoline Oxidation: Ensure you are using activated "chemical" MnO₂. The reactivity of MnO₂ can vary significantly between suppliers and batches. The reaction is typically run at reflux in a solvent like acetonitrile.[1][2]

3. Macrocyclization

Question: The final macrocyclization step is giving me very low yields. How can I optimize this crucial reaction?

Answer: The late-stage macrocyclization is a critical and often low-yielding step. The most successful reported method involves the use of diphenylphosphoryl azide (DPPA) as the coupling agent in DMF with a base like triethylamine.[1][2]

Troubleshooting:

  • Intermolecular Oligomerization: The primary competing reaction is intermolecular coupling. To favor the desired intramolecular cyclization, the reaction must be conducted under high-dilution conditions.

  • Purification of the Linear Precursor: The direct precursor to macrocyclization can be a highly polar amino acid that is difficult to purify.[1][2] It has been reported that using the crude material directly after deprotection of the terminal amine and carboxylic acid is a viable strategy to avoid purification losses before the critical cyclization step.[1][2]

4. Protecting Group Strategy

Question: I'm encountering issues with my protecting group strategy, particularly during late-stage deprotection steps. Are there any known incompatibilities or difficult-to-remove groups?

Answer: Yes, specific challenges with protecting groups have been reported.

  • Incomplete Silyl Ether Cleavage: In syntheses involving the hydroxyvaline residue of this compound I, a silicon-based protecting group (e.g., TBS) may be used. It has been found that acidic conditions (like HCl) used for global deprotection are insufficient to completely cleave this silyl ether (~30% cleavage).[4] A subsequent, separate step using tetra-n-butylammonium fluoride (TBAF) is required for complete removal.[4]

  • Orthogonality Issues: Careful planning of protecting groups is essential. In one reported synthesis, an acetate ester on the pyridine core would have complicated the late-stage deprotection sequence. The issue was circumvented by chemically converting the intermediate to align with a previously established protecting group strategy, highlighting the importance of foresight in planning.[1][2]

Quantitative Data Summary

The following table summarizes reported yields for key transformations in the total synthesis of this compound I, allowing for comparison of different methodologies.

Reaction Step Reagents/Method Solvent/Conditions Yield (%) Reference
Pyridine Core FormationYnone + Enolizable Ketone + NH₄OAcRefluxing Acetic Acid52-63%[1][2]
Thiazoline FormationDipeptide Precursor, MoO₂(acac)₂, Picolinic AcidToluene, 80 °C~80-95%[5]
Thiazoline OxidationThiazoline Precursor, "Chemical" MnO₂MeCN, Reflux30% (over 3 steps)[1][2]
Amide CouplingCarboxylic Acid, Amine, EDCI, HOBtCH₂Cl₂65%[1][2]
Dehydration to DehydroalanineMesyl Chloride, DBUN/A32%[1][2]
MacrocyclizationLinear Amino Acid Precursor, DPPA, Et₃NDMF12%[1]
Final Deprotection/CyclizationGlobal Deprotection (HCl), Macrocyclization (PyAOP)N/A22% (for Micrococcin P1)[4]
Final Deprotection (Si)Silyl-protected macrocycle, TBAFN/A15%[4]

Key Experimental Protocols

1. Protocol: Mo(VI)-Catalyzed Thiazoline Synthesis

This protocol is adapted from the work of the Walczak group for the efficient cyclodehydration of cysteine-containing peptides.[4][5]

  • Catalyst Pre-formation: In a dry flask under an inert atmosphere (Argon or Nitrogen), add MoO₂(acac)₂ (0.1 equivalents) and picolinic acid (0.2 equivalents).

  • Solvent Addition: Add dry, degassed toluene to the flask.

  • Substrate Addition: Add the N-terminal cysteine-containing dipeptide substrate (1.0 equivalent).

  • Reaction: Stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting thiazoline product by flash column chromatography.

2. Protocol: Bohlmann-Rahtz Pyridine Synthesis (Modified)

This protocol is based on the Ciufolini group's synthesis of the this compound core.[1][2][3]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the ynone fragment (1.0 eq), the enolizable ketone fragment (1.0-1.2 eq), and ammonium acetate (5-10 eq).

  • Solvent: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude pyridine product by flash column chromatography.

3. Protocol: DPPA-Mediated Macrocyclization

This protocol describes the final ring-closing step.[1][2]

  • Precursor Preparation: The linear peptide precursor with a free N-terminus and a free C-terminus is dissolved in a large volume of dry, degassed DMF to achieve high dilution (typically 0.001 M).

  • Base Addition: Add triethylamine (Et₃N) (3-5 equivalents) to the solution and stir for a few minutes at 0 °C.

  • Coupling Agent Addition: Slowly add a solution of diphenylphosphoryl azide (DPPA) (1.5-2.0 equivalents) in DMF to the reaction mixture over several hours using a syringe pump.

  • Reaction: Allow the reaction to stir at room temperature for several hours to days, monitoring by LC-MS.

  • Workup: Remove the DMF under high vacuum. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude macrocycle using flash column chromatography or preparative HPLC.

Visualizations

G cluster_west Western Fragment Synthesis cluster_east Eastern Fragment Synthesis cluster_assembly Final Assembly w_start R-alcohol w_ox Parekh-Doering Oxidation w_start->w_ox w_thiazole Thiazole Formation (Shioiri Synthesis, MnO2 Oxidation) w_ox->w_thiazole w_peptide Peptide Couplings & Dehydration w_thiazole->w_peptide w_frag Western Fragment w_peptide->w_frag couple Fragment Coupling (BOP-Cl) w_frag->couple e_start Ynone & Ketone Precursors e_pyridine Modified Bohlmann-Rahtz Reaction e_start->e_pyridine e_frag Eastern Pyridine Core e_pyridine->e_frag e_frag->couple deprotect Global Deprotection couple->deprotect macro Macrocyclization (DPPA) deprotect->macro This compound This compound I macro->this compound

Caption: Convergent synthetic strategy for this compound I.

G start Cysteine Peptide (Substrate) intermediate [Mo(VI)-Substrate Complex] start->intermediate Coordination cat MoO2(acac)2 + Picolinic Acid cat->intermediate product Thiazoline Product + H2O intermediate->product Cyclodehydration product->cat Catalyst Regeneration

Caption: Catalytic cycle for Mo(VI)-mediated thiazoline synthesis.

G cluster_reactants Reactants ynone Ynone process Refluxing Acetic Acid ynone->process ketone Enolizable Ketone ketone->process nh4oac NH4OAc nh4oac->process product Trisubstituted Pyridine Core process->product

Caption: Key components of the modified Bohlmann-Rahtz reaction.

G start Linear Peptide (High Dilution in DMF) product Macrocyclic this compound Precursor start->product Intramolecular Amide Bond Formation reagents DPPA, Et3N reagents->product

Caption: Workflow for the final macrocyclization step.

References

Addressing experimental variability in Thiocillin MIC testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing experimental variability in Thiocillin Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a thiopeptide antibiotic. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides.[1] this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction interferes with the function of elongation factor G (EF-G), ultimately preventing tRNA translocation on the ribosome.[1] While potent against many Gram-positive bacteria, its activity against Gram-negative bacteria is often limited due to the outer membrane acting as a barrier.[2][3][4]

Q2: How does this compound enter bacterial cells, especially Gram-negative bacteria?

In Gram-positive bacteria, this compound can more readily access its ribosomal target. However, for Gram-negative bacteria such as Pseudomonas aeruginosa, this compound can utilize a "Trojan horse" strategy. It hijacks siderophore receptors on the outer membrane, such as the ferrioxamine receptor (FoxA), to gain entry into the cell.[2][3][4] This uptake is dependent on the TonB-ExbBD energy-transducing system.[3][4]

Q3: Why am I seeing no activity of this compound against P. aeruginosa?

The activity of this compound against P. aeruginosa is often dependent on iron-limiting conditions.[2][4] Under iron-rich conditions, the expression of siderophore receptors, which this compound uses for entry, may be downregulated. To observe activity, it is recommended to perform MIC assays in iron-depleted media or in the presence of an iron chelator.[2]

Q4: What are the main sources of variability in this compound MIC testing?

Several factors can contribute to variability in this compound MIC results:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too high or too low can lead to inaccurate MIC values.

  • Media Composition: The pH and cation concentration of the growth medium can influence the activity of this compound. For testing against certain Gram-negative bacteria, the iron content of the medium is a key variable.[2]

  • This compound Preparation and Stability: this compound has poor aqueous solubility.[1] The choice of solvent for the stock solution and ensuring its stability during the experiment is crucial.

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC.

  • Plate Type and Reading Method: The type of microtiter plates used (e.g., polystyrene vs. polypropylene) can impact the effective concentration of hydrophobic compounds like this compound due to adsorption. The method of reading the results (visual vs. spectrophotometric) can also introduce variability.

Q5: What are typical this compound MIC values I should expect?

This compound MIC values can vary depending on the bacterial species, strain, and the specific testing conditions. The following table summarizes some reported MIC values.

Bacterial SpeciesStrainMIC (µg/mL)Noteworthy Conditions
Bacillus subtilis1684
Bacillus subtilis-50 nM (~0.08 µg/mL)
Pseudomonas aeruginosaPA14-Activity observed in the presence of an iron chelator.
Staphylococcus aureusMRSA<0.03 - 0.1

Note: This table provides a general reference. Actual MIC values may vary in your experiments.

Troubleshooting Guide

Issue: Inconsistent or non-reproducible MIC results.

This is a common challenge in antimicrobial susceptibility testing. The following decision tree can help you troubleshoot the potential causes.

G start Inconsistent MIC Results check_protocol Review Experimental Protocol for Deviations start->check_protocol check_reagents Evaluate Reagents and Stock Solutions check_protocol->check_reagents Protocol Consistent troubleshoot_protocol Standardize Inoculum, Incubation, and Reading check_protocol->troubleshoot_protocol Deviations Found check_equipment Verify Equipment Calibration and Function check_reagents->check_equipment Reagents OK troubleshoot_reagents Prepare Fresh this compound Stock, Check Media pH check_reagents->troubleshoot_reagents Issues Identified check_culture Assess Bacterial Culture Purity and Viability check_equipment->check_culture Equipment OK troubleshoot_equipment Calibrate Pipettes, Check Incubator Temperature check_equipment->troubleshoot_equipment Malfunction/Inaccuracy troubleshoot_culture Re-streak for Pure Culture, Verify Growth Phase check_culture->troubleshoot_culture Contamination/Viability Issue resolve Consistent MICs Achieved check_culture->resolve Culture Pure & Viable troubleshoot_protocol->resolve troubleshoot_reagents->resolve troubleshoot_equipment->resolve troubleshoot_culture->resolve

Caption: Troubleshooting decision tree for inconsistent MIC results.

Issue: Higher than expected MIC values for Gram-positive bacteria.

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Thiopeptide antibiotics can be unstable in certain solutions and at room temperature for extended periods. Information on the stability of different antibiotics suggests that storage conditions and the solvent used are critical.

  • Possible Cause: High inoculum density.

    • Solution: Ensure your bacterial inoculum is standardized according to established protocols (e.g., CLSI guidelines) to a 0.5 McFarland standard.

  • Possible Cause: Binding of this compound to materials.

    • Solution: Consider using low-protein-binding plates and pipette tips, as hydrophobic molecules like this compound can adhere to plastic surfaces, reducing the effective concentration in the well.

Issue: No activity against Gram-negative bacteria.

  • Possible Cause: Inappropriate media composition.

    • Solution: As previously mentioned, the activity of this compound against many Gram-negative species is dependent on the expression of siderophore uptake systems.[2][4] Use iron-deficient media or supplement your standard medium with an iron chelator to induce the expression of these receptors.

Experimental Protocols

Protocol: Broth Microdilution MIC Testing for this compound (Following CLSI Guidelines)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][6][7]

1. Preparation of this compound Stock Solution: a. Due to poor aqueous solubility, dissolve this compound powder in a suitable organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

2. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. b. The range of concentrations should be chosen to encompass the expected MIC of the test organism. c. Include a growth control well (containing only broth and the bacterial inoculum) and a sterility control well (containing only broth).

3. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control). This will bring the total volume in each well to 100 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Growth can be assessed visually as turbidity or a pellet at the bottom of the well. A reading mirror can aid in visualization. c. Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock prep_plate Serially Dilute in Plate prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Standardize Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate (16-20h, 37°C) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Experimental workflow for this compound MIC testing.

Signaling Pathways and Mechanisms

This compound Uptake and Action

The following diagram illustrates the proposed mechanism of this compound uptake in Gram-negative bacteria and its subsequent action on the ribosome.

G cluster_cell Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm foxa FoxA Receptor thiocillin_p This compound foxa->thiocillin_p Transports ribosome 50S Ribosome thiocillin_p->ribosome Diffuses and Binds protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits thiocillin_out This compound thiocillin_out->foxa Binds to

Caption: this compound uptake and mechanism of action.

References

Methods to prevent Thiocillin degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thiocillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemical nature of thiopeptide antibiotics, the primary factors of concern are:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of peptide bonds and modifications of the thiazole rings.

  • Oxidation: The sulfur-containing thiazole rings and other components of the macrocyclic structure may be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

  • Light Exposure: UV or even ambient light can potentially induce photodegradation of the molecule, a common issue with complex organic compounds.

  • Temperature: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.

  • Solvent Selection: this compound has poor water solubility and is typically dissolved in organic solvents such as DMSO, ethanol, or methanol. The choice of solvent and the presence of impurities can impact stability.

Q2: How can I prepare a stable stock solution of this compound?

A2: To prepare a stable stock solution, consider the following recommendations:

  • Solvent Choice: Use high-purity, anhydrous organic solvents like DMSO, ethanol, or methanol for initial dissolution.

  • Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent added to your aqueous experimental medium.

  • Storage Conditions: Store stock solutions at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Light Protection: Always store this compound solutions in amber vials or wrapped in aluminum foil to protect them from light.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color of your this compound solution could be an indication of degradation. This may be due to the formation of degradation products that absorb light differently than the parent compound. If you observe a color change, it is recommended to verify the integrity of the solution using an analytical technique like HPLC before proceeding with your experiment.

Q4: Can I use a buffer to stabilize my this compound working solution?

A4: Yes, using a buffer is highly recommended for aqueous working solutions. The optimal pH for this compound stability has not been definitively established, but maintaining a consistent pH within a neutral to slightly acidic range (e.g., pH 6-7) is a good starting point for stability studies. Avoid strongly acidic or alkaline buffers.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity in my experiment. This compound has degraded in the working solution.1. Prepare fresh working solutions from a new stock aliquot for each experiment. 2. Perform a stability study under your experimental conditions (see Experimental Protocols section). 3. Consider adding an antioxidant (e.g., ascorbic acid, at a low, non-interfering concentration) to your buffer, after verifying its compatibility with your assay.
Precipitation observed in the working solution. Poor solubility of this compound in the aqueous medium.1. Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer and does not exceed the solubility limit of this compound. 2. You may need to optimize your formulation by exploring different co-solvent systems.
Inconsistent results between experiments. Instability of this compound stock or working solutions. Repeated freeze-thaw cycles of the stock solution.1. Aliquot your stock solution into single-use vials to avoid freeze-thaw cycles. 2. Always use freshly prepared working solutions. 3. Standardize your solution preparation and handling procedures.

Data on this compound Stability

While specific quantitative data for this compound degradation is scarce in the literature, the following table illustrates how stability data can be presented. Researchers are encouraged to generate their own stability data under their specific experimental conditions.

Table 1: Hypothetical Stability of this compound (1 mg/mL in DMSO/PBS 1:9 v/v) under Various Conditions

ConditionIncubation Time (hours)% this compound Remaining
pH
pH 3.02475%
pH 7.02498%
pH 9.02482%
Temperature
4°C4899%
25°C (Room Temp)4890%
37°C4878%
Light Exposure
Dark2499%
Ambient Light2492%
UV Light (254 nm)255%

Note: The data in this table is for illustrative purposes only and is not based on experimental results.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution. It is based on common practices for stability-indicating assays of antibiotics.

1. Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Ammonium acetate

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 350 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4. Forced Degradation Studies: Prepare a solution of this compound (e.g., 1 mg/mL in methanol). Subject this solution to the following stress conditions:

  • Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 M NaOH and incubate at 60°C for 2 hours. Neutralize before injection.

  • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

  • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

5. Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

degradation_pathway cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxygen/ROS Photodegradation Photodegradation This compound->Photodegradation UV/Light Hydrolyzed_Fragments Hydrolyzed_Fragments Hydrolysis->Hydrolyzed_Fragments Oxidized_Derivatives Oxidized_Derivatives Oxidation->Oxidized_Derivatives Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways for this compound in solution.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound Solution B Apply Stress Conditions (pH, Temp, Light, Oxidant) A->B C HPLC Analysis B->C D Peak Purity & Resolution Check C->D E Method is Stability Indicating D->E Good Separation F Method Optimization Needed D->F Poor Separation

Caption: Workflow for developing a stability-indicating HPLC method.

troubleshooting_logic start Inconsistent Experimental Results? q1 Are you using fresh working solutions? start->q1 q2 Are stock solutions aliquoted? q1->q2 Yes sol1 Prepare fresh working solutions for each experiment. q1->sol1 No q3 Is the solution protected from light? q2->q3 Yes sol2 Aliquot stock solutions to avoid freeze-thaw cycles. q2->sol2 No q4 Is the pH of the working solution controlled? q3->q4 Yes sol3 Store all solutions in amber vials or wrapped in foil. q3->sol3 No sol4 Use a suitable buffer in your aqueous working solution. q4->sol4 No

Caption: Troubleshooting decision tree for inconsistent results.

Technical Support Center: Development of Water-Soluble Thiocillin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on water-soluble thiocillin derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound derivative has poor water solubility. What can I do?

A1: Poor water solubility is a known issue with the native this compound scaffold. Here are several strategies to address this:

  • Chemical Modification: Introduce polar or ionizable functional groups to the this compound backbone. This could involve modifying amino acid side chains that are not critical for antibacterial activity. For example, derivatives of the related thiopeptide micrococcin P2 (AJ-037, AJ-039, and AJ-206) were developed with enhanced aqueous solubility through structural modifications[1][2].

  • Formulation Strategies: Explore the use of co-solvents, surfactants, or cyclodextrins to improve the solubility of your compound in aqueous solutions.

  • Salt Formation: If your derivative has acidic or basic functional groups, forming a pharmaceutically acceptable salt can significantly enhance its water solubility.

  • Prodrug Approach: Design a more soluble prodrug that is converted to the active this compound derivative in vivo.

Q2: I am observing low yields during the synthesis of my this compound derivative. What are the common causes?

A2: Low yields in thiopeptide synthesis can be due to several factors:

  • Peptide Aggregation: Hydrophobic sequences can aggregate during solid-phase peptide synthesis (SPPS), leading to incomplete reactions. Using pseudoproline dipeptides or optimizing coupling conditions can help mitigate this.

  • Difficult Couplings: The complex, heterocyclic nature of this compound can make certain peptide bond formations challenging. Adjusting coupling reagents, solvents, and reaction times may be necessary.

  • Side Reactions: The numerous reactive sites on the this compound core can lead to unwanted side reactions. Careful selection of protecting groups is crucial.

  • Purification Losses: this compound derivatives can be difficult to purify, leading to significant loss of material. See the troubleshooting guide on purification for more details.

Q3: What is the mechanism of action of this compound and its derivatives?

A3: Thiocillins belong to the thiopeptide class of antibiotics that inhibit bacterial protein synthesis. They bind to a cleft between the 23S rRNA and the L11 protein on the 50S ribosomal subunit. This binding interferes with the function of elongation factor G (EF-G), thereby blocking the translocation step of protein synthesis and ultimately leading to bacterial cell death[3].

Q4: Can this compound derivatives be effective against Gram-negative bacteria?

A4: While traditionally considered active only against Gram-positive bacteria, recent studies have shown that some thiopeptides, including this compound, can be taken up by Gram-negative bacteria like Pseudomonas aeruginosa. This uptake is thought to occur through the hijacking of siderophore receptors, which are involved in iron acquisition. This suggests a potential for developing broad-spectrum this compound derivatives, especially when co-administered with iron chelators[4].

Troubleshooting Guides

Problem 1: Compound Precipitation in Aqueous Buffers
Symptom Possible Cause Suggested Solution
The compound dissolves in organic solvent (e.g., DMSO) but precipitates when added to aqueous buffer.The final concentration of the organic solvent is too low to maintain solubility. The pH of the buffer is at or near the isoelectric point of the derivative.Increase the percentage of the organic co-solvent if compatible with the experiment. Adjust the pH of the buffer away from the isoelectric point of the compound. For acidic peptides, a slightly basic pH may improve solubility, and for basic peptides, a slightly acidic pH may be beneficial.
The compound appears to be soluble initially but crashes out over time.The compound has low kinetic solubility and is forming a supersaturated solution that is not stable. The compound is degrading, and the degradation products are less soluble.Sonication or gentle heating may help to achieve thermodynamic solubility. Evaluate the stability of the compound under the experimental conditions (see Experimental Protocols section).
Problem 2: Difficulty in HPLC Purification
Symptom Possible Cause Suggested Solution
Broad or tailing peaks in the chromatogram.The compound is interacting with the stationary phase or is aggregating on the column. The mobile phase is not optimal for the separation.Add ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. Optimize the gradient and flow rate. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Multiple, poorly resolved peaks.The crude product is a complex mixture of isomers or closely related impurities. The compound is degrading on the column.Improve the synthetic route to reduce the number of byproducts. Use a shallower gradient and a longer run time to improve resolution. Ensure the mobile phase pH is compatible with the compound's stability.
No peak is observed, or the peak is very small.The compound is not eluting from the column or is precipitating upon injection. The detector wavelength is not optimal for the compound.Use a stronger mobile phase to elute the compound. Dissolve the sample in a solvent compatible with the initial mobile phase conditions. Determine the UV-Vis spectrum of the compound to select the optimal detection wavelength.
Problem 3: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
High variability in MIC values between experiments.Inaccurate initial concentration of the stock solution due to the hygroscopic nature of the peptide. Adsorption of the compound to plasticware. Degradation of the compound in the assay medium.Accurately determine the peptide content of the lyophilized powder. Use low-protein-binding plates and pipette tips. Assess the stability of the compound in the assay medium over the course of the experiment.
No antibacterial activity observed, even at high concentrations.The derivative is genuinely inactive. The compound has precipitated out of the solution. The mechanism of action is not relevant to the tested bacterial species.Confirm the structural integrity of the compound. Visually inspect the assay plates for any signs of precipitation. Test against a broader panel of bacterial strains, including those known to be sensitive to thiopeptides.

Data Presentation

Table 1: Solubility of Selected Thiopeptide Derivatives
CompoundParent ScaffoldModificationAqueous SolubilityReference
This compound IThis compound-Poor[5]
AJ-037Micrococcin P2ProprietaryEnhanced[1][2]
AJ-039Micrococcin P2ProprietaryEnhanced[1][2]
AJ-206Micrococcin P2ProprietaryEnhanced[1][2]
Thiopeptin AnalogThiopeptinPiperidine core26.01 ± 0.05 µM[6]
Thiostrepton DerivativeThiostreptonRegioselective modificationsImproved[7]

Note: Quantitative solubility data for specifically water-soluble this compound derivatives is limited in publicly available literature. Researchers are encouraged to perform detailed solubility assessments of their novel compounds.

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Thiopeptide Derivatives
CompoundParent ScaffoldTest OrganismMIC (µg/mL)Reference
This compound IThis compoundS. aureus0.03-0.1[8]
This compound IThis compoundB. subtilis0.2-0.9[8]
Micrococcin P1MicrococcinS. aureus (MRSA)0.05-0.8[9]
AJ-037Micrococcin P2M. avium complexComparable to clarithromycin[1][2]
AJ-206Micrococcin P2M. avium complexComparable to clarithromycin[1][2]
Thiazole Compound 1ThiazoleS. aureus (MRSA)1.3[10]
Thiazole Compound 2ThiazoleS. aureus (MRSA)1.4[9]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol is a generalized representation based on the total synthesis of this compound I and may need significant adaptation for specific derivatives[8].

  • Fragment Synthesis: Synthesize the key heterocyclic fragments of the this compound core, such as the pyridine-bis-thiazole and the thiazole-containing side chain, using methods like the Hantzsch or Bohlmann-Rahtz pyridine synthesis.

  • Fragment Coupling: Couple the synthesized fragments using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI).

  • Macrocyclization: After deprotection of the linear precursor, perform the macrocyclization step, often the most challenging part of the synthesis. This can be achieved using macrolactamization reagents like DPPA.

  • Deprotection: Remove all protecting groups to yield the final this compound derivative.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Aqueous Solubility Determination
  • Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Add small aliquots of the stock solution to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) with vigorous vortexing.

  • Continue adding the stock solution until a persistent precipitate is observed.

  • Equilibrate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours) to ensure thermodynamic equilibrium.

  • Centrifuge the suspension to pellet the excess solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with UV detection or mass spectrometry.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Prepare a bacterial inoculum of the test organism adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Stability Assay in Physiological Buffer
  • Prepare a solution of the this compound derivative in a relevant physiological buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately quench any potential degradation by adding a suitable agent or by freezing the sample.

  • Analyze the samples by RP-HPLC to determine the percentage of the parent compound remaining at each time point.

  • Calculate the half-life (t1/2) of the derivative under these conditions by plotting the natural logarithm of the remaining compound concentration versus time.

Visualizations

Thiocillin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA L11_Protein L11 Protein This compound This compound This compound->23S_rRNA binds This compound->L11_Protein binds EF_G Elongation Factor G (EF-G) EF_G->23S_rRNA binding disrupted Protein_Synthesis Protein Synthesis EF_G->Protein_Synthesis drives translocation Protein_Synthesis->Block inhibited

Caption: Mechanism of action of this compound.

Thiocillin_Derivative_Development_Workflow Start Start Synthesis Design & Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Solubility_Screen Aqueous Solubility Screening Purification->Solubility_Screen Stability_Assay Stability Assessment (e.g., in PBS) Solubility_Screen->Stability_Assay MIC_Assay In Vitro Efficacy (MIC Assay) Stability_Assay->MIC_Assay Toxicity_Assay Cytotoxicity Assessment MIC_Assay->Toxicity_Assay Lead_Optimization Lead Optimization Toxicity_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterate End End Lead_Optimization->End

Caption: Workflow for developing water-soluble this compound derivatives.

HPLC_Purification_Workflow Crude_Sample Crude Synthesized Derivative Dissolution Dissolve in appropriate solvent (e.g., DMSO/H2O) Crude_Sample->Dissolution Injection Inject onto RP-HPLC column Dissolution->Injection Gradient_Elution Gradient Elution (e.g., Water/Acetonitrile with TFA) Injection->Gradient_Elution Fraction_Collection Collect fractions based on UV absorbance Gradient_Elution->Fraction_Collection Analysis Analyze fractions (e.g., LC-MS) Fraction_Collection->Analysis Pooling Pool pure fractions Analysis->Pooling Lyophilization Lyophilize to obtain pure powder Pooling->Lyophilization

Caption: General workflow for HPLC purification of this compound derivatives.

References

Technical Support Center: Overcoming Thiocillin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to overcome thiocillin resistance in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It binds to a cleft in the 50S ribosomal subunit, specifically interacting with the ribosomal protein L11 and the 23S rRNA.[1][2] This binding event interferes with the function of elongation factors, ultimately stalling protein translation.[1]

Q2: What are the most common mechanisms of resistance to this compound?

A2: Bacteria have evolved several strategies to resist the effects of this compound. The most frequently observed mechanisms include:

  • Target Site Modification: Mutations in the gene encoding ribosomal protein L11 (rplK) or in the 23S rRNA can alter the binding site of this compound, reducing its affinity and rendering it less effective.[1][3][4]

  • Reduced Uptake: In Gram-negative bacteria like Pseudomonas aeruginosa, this compound can enter the cell by hijacking siderophore receptors. Downregulation or mutation of these receptors can limit the intracellular concentration of the antibiotic.

  • Efflux Pumps: Although less commonly reported specifically for this compound, multidrug resistance (MDR) efflux pumps are a general mechanism that can actively transport various antibiotics, including potentially thiopeptides, out of the bacterial cell.[5]

Q3: Are there known mutations in ribosomal protein L11 that confer resistance to thiostrepton (a closely related thiopeptide)?

A3: Yes, mutations in the rplK gene, which encodes the L11 protein, have been identified that lead to high-level resistance to thiostrepton. For instance, in the archaeon Halobacterium halobium, a missense mutation at codon 18, converting a conserved proline to either serine or threonine, has been shown to confer resistance without impairing ribosome assembly or thiostrepton binding in vitro.[3][4] It is suggested that this mutation impedes a conformational change in L11 that is crucial for the antibiotic's inhibitory action.[3][4]

Q4: What is the role of 23S rRNA in this compound resistance?

A4: The 23S rRNA is a critical component of the this compound binding site on the ribosome. Mutations in specific regions of the 23S rRNA can disrupt this interaction and lead to resistance. For example, transversions and transitions at positions A1067 or A1095 (E. coli numbering) in Helix 43 or 44 have been associated with resistance to thiopeptides.[1]

Troubleshooting Guides

Problem 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound against susceptible bacterial strains.

Possible Cause 1: Inoculum Preparation Issues

  • Troubleshooting: Ensure the bacterial inoculum is prepared from a fresh, pure culture and standardized to the correct density (e.g., 0.5 McFarland standard). An inoculum that is too dense can lead to falsely elevated MIC values.

Possible Cause 2: Medium Composition

  • Troubleshooting: The composition of the growth medium can affect the activity of some antibiotics. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for standard MIC testing. If using a different medium, validate it against a reference strain with a known this compound MIC.

Possible Cause 3: this compound Degradation

  • Troubleshooting: Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature). Avoid repeated freeze-thaw cycles.

Problem 2: Difficulty in identifying the genetic basis of this compound resistance in a newly isolated resistant strain.

Possible Cause 1: Resistance is not due to common target site mutations.

  • Troubleshooting: While mutations in rplK and 23S rRNA are common, resistance could be due to other mechanisms. Consider performing whole-genome sequencing to identify other potential resistance genes, such as those encoding efflux pumps or enzymes that could modify the antibiotic.

Possible Cause 2: Technical issues with PCR or sequencing.

  • Troubleshooting: Design multiple sets of primers for the rplK gene and the relevant regions of the 23S rRNA gene. Optimize PCR conditions (annealing temperature, extension time) to ensure robust amplification. When sequencing, ensure high-quality reads and sufficient coverage to confidently identify mutations.

Problem 3: An in vitro translation assay shows no inhibition by this compound, even at high concentrations.

Possible Cause 1: Inactive this compound

  • Troubleshooting: Confirm the activity of your this compound stock by testing it against a susceptible bacterial strain in a standard MIC assay.

Possible Cause 2: Issues with the cell-free extract

  • Troubleshooting: The cell-free extract (e.g., S30 extract) may have degraded components. Prepare a fresh extract or use a commercially available kit. Ensure that the ribosomes in the extract are from a bacterial species known to be susceptible to this compound.

Possible Cause 3: Uncoupled transcription and translation

  • Troubleshooting: In coupled transcription-translation systems, a very fast T7 RNA polymerase can sometimes outpace the ribosomes, leading to uncoupled reactions.[6] Consider using a slower T7 polymerase mutant or lowering the incubation temperature to better synchronize the processes.[7]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Values of this compound I and Micrococcin P1 against various Gram-positive bacteria. [8][9]

Bacterial IsolateMIC (μg/mL) - this compound IMIC (μg/mL) - Micrococcin P1
S. aureus ATCC 2921324
S. aureus (Vancomycin-resistant)24
E. faecalis ATCC 2921248
E. faecalis (Vancomycin-resistant)48
B. subtilis ATCC 66334>16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

  • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity. Alternatively, read the optical density at 600 nm using a plate reader.

Protocol 2: Ribosome Binding Assay

Objective: To assess the binding affinity of this compound to bacterial ribosomes.

Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain

  • Radiolabeled this compound (e.g., [3H]-thiocillin) or a fluorescently labeled derivative

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

  • Nitrocellulose membranes

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and varying concentrations of labeled this compound in binding buffer.

  • Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter the reaction mixtures through nitrocellulose membranes under vacuum. Ribosome-bound this compound will be retained on the membrane, while unbound this compound will pass through.

  • Wash the membranes with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantify the amount of bound this compound by measuring the radioactivity of the membranes using a scintillation counter or the fluorescence using a plate reader.

  • For competitive binding assays, perform the assay with a fixed concentration of labeled this compound in the presence of increasing concentrations of unlabeled this compound or other competitor compounds.

Protocol 3: Ethidium Bromide Efflux Assay

Objective: To determine if a bacterial strain is actively effluxing this compound.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Fluorometer

Procedure:

  • Harvest bacterial cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS containing EtBr and incubate to allow for EtBr uptake.

  • Centrifuge the cells to remove excess extracellular EtBr and resuspend them in PBS.

  • Add glucose to energize the cells and initiate efflux.

  • Monitor the decrease in intracellular fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux.

  • To test for this compound efflux, pre-incubate the cells with a sub-inhibitory concentration of this compound before adding EtBr. If this compound is an efflux pump substrate, it will compete with EtBr, resulting in a slower decrease in fluorescence.

  • As a control, perform the assay in the presence of a known EPI like CCCP. The EPI should inhibit the decrease in fluorescence.[10]

Visualizations

Thiocillin_Resistance_Mechanisms cluster_extracellular Extracellular cluster_cell Bacterial Cell Thiocillin_ext This compound Siderophore_Receptor Siderophore Receptor Thiocillin_ext->Siderophore_Receptor Uptake Ribosome Ribosome (50S) Siderophore_Receptor->Ribosome Intracellular Transport Efflux_Pump Efflux Pump Efflux_Pump->Thiocillin_ext Ribosome->Efflux_Pump Efflux Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Resistance_Mutation_L11 rplK (L11) Mutation Resistance_Mutation_L11->Ribosome Alters Binding Site Resistance_Mutation_rRNA 23S rRNA Mutation Resistance_Mutation_rRNA->Ribosome Alters Binding Site Reduced_Uptake Reduced Receptor Expression Reduced_Uptake->Siderophore_Receptor Reduces Uptake

Caption: Overview of this compound Action and Resistance.

Experimental_Workflow_Resistance_ID cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_mechanism Mechanism Confirmation Start Isolate this compound-Resistant Strain MIC_Test Perform MIC Assay Start->MIC_Test Efflux_Assay Efflux Pump Assay MIC_Test->Efflux_Assay High MIC Confirmed PCR_Sequencing PCR and Sequence rplK and 23S rRNA MIC_Test->PCR_Sequencing High MIC Confirmed WGS Whole Genome Sequencing PCR_Sequencing->WGS No Common Mutations Found Binding_Assay Ribosome Binding Assay PCR_Sequencing->Binding_Assay Mutation Identified WGS->Binding_Assay Candidate Gene Identified Translation_Assay In Vitro Translation Assay Binding_Assay->Translation_Assay Binding Affinity Reduced

Caption: Workflow for Identifying Resistance Mechanisms.

Siderophore_Regulation_Pathway cluster_environment Environment cluster_regulation Bacterial Regulation cluster_outcome Outcome Iron_Limitation Iron Limitation Sigma_Factor Sigma Factor (e.g., PvdS) Iron_Limitation->Sigma_Factor Induces Transcription_SR Siderophore Receptor Gene Transcription Sigma_Factor->Transcription_SR Activates Siderophore_Receptor Siderophore Receptor Synthesis Transcription_SR->Siderophore_Receptor Thiocillin_Uptake This compound Uptake Siderophore_Receptor->Thiocillin_Uptake Resistance Resistance Thiocillin_Uptake->Resistance Reduced Uptake Leads to

Caption: Siderophore Receptor Regulation Pathway.

References

Technical Support Center: Optimizing Thiocillin Delivery for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the in vivo delivery of Thiocillin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful animal studies.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound in vivo?

A1: The primary challenges in delivering this compound for in vivo studies stem from its inherent physicochemical properties. This compound is a large, complex thiopeptide antibiotic with poor water solubility and unfavorable pharmacokinetic characteristics, which can lead to low bioavailability and limit its therapeutic efficacy.[1][2][3][4] Researchers often encounter difficulties in preparing stable and biocompatible formulations suitable for administration to animal models.

Q2: What are the recommended solvents for dissolving this compound for in vitro vs. in vivo studies?

A2: For in vitro studies, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, or dimethylformamide (DMF).[5] However, these solvents are often not suitable for direct in vivo administration at high concentrations due to potential toxicity. For in vivo studies, it is crucial to develop formulations that use biocompatible solvents and excipients. Co-solvent systems, cyclodextrin complexes, and lipid-based nanoparticles are common strategies to overcome the solubility issues of this compound for animal experiments.

Q3: Can I administer a simple suspension of this compound?

A3: While a simple aqueous suspension may seem straightforward, it is generally not recommended for in vivo studies with this compound. Due to its poor wettability and high crystallinity, a simple suspension is likely to result in erratic and low absorption, leading to high variability and poor bioavailability. Formulation strategies that enhance the solubility or dissolution rate are preferred to ensure consistent and adequate systemic exposure.

Q4: Are there any known this compound variants with improved solubility?

A4: Yes, research has explored the generation of this compound variants through precursor peptide mutagenesis to improve its physicochemical properties, including solubility.[1] While this is a promising area of research, these variants are not widely commercially available. Therefore, formulation development for the parent compound remains the most accessible approach for most researchers.

II. Troubleshooting Guide

Issue 1: this compound precipitates out of solution upon dilution with aqueous buffers.

Cause: This is a common issue due to the poor aqueous solubility of this compound. The organic solvent used to dissolve the compound is miscible with the aqueous buffer, but the drug itself is not, causing it to crash out.

Solutions:

  • Optimize Co-solvent System:

    • Protocol:

      • Dissolve this compound in a minimal amount of a biocompatible water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol 400 (PEG 400).

      • Prepare a co-solvent mixture by combining the organic solvent with other biocompatible solvents such as propylene glycol or glycerin.

      • Slowly add the aqueous buffer to the this compound solution under constant vortexing or stirring.

      • Visually inspect for any signs of precipitation. If precipitation occurs, adjust the ratio of the organic solvent to the aqueous phase. It is crucial to keep the final concentration of the organic solvent within the tolerated limits for the specific animal model and administration route.

  • Utilize Surfactants:

    • Protocol:

      • Incorporate a non-ionic surfactant such as Tween® 80 or Cremophor® EL into the formulation.

      • Dissolve the surfactant in the aqueous phase before adding it to the this compound solution.

      • The surfactant can help to form micelles that encapsulate the hydrophobic this compound, preventing its precipitation. A typical concentration range for surfactants is 1-10% (v/v) in the final formulation, but this should be optimized and checked for toxicity.

Issue 2: Low and variable bioavailability of this compound in pharmacokinetic studies.

Cause: This is often a direct consequence of poor solubility and dissolution rate in the gastrointestinal tract (for oral administration) or rapid clearance from circulation (for intravenous administration).

Solutions:

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble drugs like this compound, forming inclusion complexes with enhanced aqueous solubility and stability.[6][7][8]

    • Protocol: See Experimental Protocols section for a detailed method.

  • Lipid-Based Nanoparticle Formulation:

    • Rationale: Encapsulating this compound in lipid nanoparticles (LNPs), such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can significantly improve its oral bioavailability and modify its pharmacokinetic profile.[9] These carriers protect the drug from degradation and can enhance its absorption.

    • Protocol: See Experimental Protocols section for a detailed method.

Issue 3: Difficulty in quantifying this compound concentrations in biological samples.

Cause: The complex nature of biological matrices (plasma, tissue homogenates) can interfere with the analytical method. This compound may also bind to plasma proteins, making its extraction and detection challenging.

Solutions:

  • Optimize Sample Preparation:

    • Protein Precipitation: This is a common first step to remove the bulk of proteins. Acetonitrile is often effective for this purpose.

    • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. The choice of the SPE cartridge (e.g., C18) will depend on the physicochemical properties of this compound.

  • Utilize a Validated Analytical Method:

    • Rationale: A robust and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS/MS) detection, is essential for accurate quantification.[10][11][12][13][14][15][16]

    • Protocol: See Experimental Protocols section for a general HPLC-MS/MS method.

III. Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterPoorly soluble[5]
EthanolSoluble[5]
MethanolSoluble[5]
Dimethylformamide (DMF)Soluble[5]
Dimethyl sulfoxide (DMSO)Soluble[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelInfection ModelAdministration RouteDoseEfficacy EndpointResultReference
MouseS. pyogenes infection-2.91 mg/kgED50-[17]

IV. Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using Cyclodextrin Complexation

Objective: To prepare a clear, aqueous solution of this compound suitable for intravenous administration.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Vortex mixer

  • Magnetic stirrer

  • 0.22 µm sterile syringe filter

Methodology:

  • Determine the Molar Ratio: Start with a molar ratio of 1:1 (this compound:HP-β-CD). This can be optimized to higher ratios (e.g., 1:2, 1:5) if solubility is not achieved.

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in sterile water (e.g., 20-40% w/v).

  • Complexation: a. Weigh the required amount of this compound and place it in a sterile vial. b. Add the calculated volume of the HP-β-CD solution to the this compound powder. c. Vortex the mixture vigorously for 5-10 minutes. d. Place the vial on a magnetic stirrer and stir for 24-48 hours at room temperature, protected from light.

  • Sterilization and Final Formulation: a. After stirring, visually inspect the solution for clarity. b. If the solution is clear, filter it through a 0.22 µm sterile syringe filter into a new sterile vial. c. The final concentration of this compound should be confirmed by a validated analytical method.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare a stable nanosuspension of this compound for oral or intravenous administration.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Sterile water for injection

  • High-shear homogenizer or microfluidizer

  • Water bath

Methodology:

  • Preparation of Lipid Phase: a. Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath. b. Dissolve the accurately weighed amount of this compound in the molten lipid.

  • Preparation of Aqueous Phase: a. Dissolve the surfactant in sterile water and heat it to the same temperature as the lipid phase.

  • Emulsification: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a magnetic stirrer. b. Homogenize the resulting pre-emulsion using a high-shear homogenizer or a microfluidizer at an optimized speed and duration (e.g., 10,000 rpm for 10 minutes).

  • Nanosuspension Formation: a. Cool down the hot nanoemulsion to room temperature under gentle stirring. This will allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: a. The resulting SLN suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. b. The encapsulation efficiency of this compound should be determined by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

Protocol 3: Quantification of this compound in Mouse Plasma using HPLC-MS/MS

Objective: To establish a method for the accurate quantification of this compound in plasma samples obtained from in vivo studies.

Materials:

  • Mouse plasma samples

  • This compound analytical standard

  • Internal Standard (IS) - a structurally similar compound not present in the samples

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 HPLC column

Methodology:

  • Sample Preparation (Protein Precipitation): a. To 50 µL of mouse plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example - requires optimization for this compound):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined by infusing the standard compounds into the mass spectrometer.

  • Calibration and Quantification: a. Prepare a calibration curve by spiking known concentrations of this compound into blank mouse plasma and processing them alongside the study samples. b. Plot the peak area ratio of this compound to the internal standard against the nominal concentration and use a linear regression model to quantify the unknown samples.

V. Visualizations

Experimental_Workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study This compound This compound Powder solubilization Solubilization Strategy (Co-solvent, Cyclodextrin, or Nanoparticle) This compound->solubilization Incorporate into formulation This compound Formulation solubilization->formulation Yields animal_model Animal Model (e.g., Mouse, Rat) formulation->animal_model Dose administration Administration (IV, PO, IP) animal_model->administration Administer sampling Blood/Tissue Sampling administration->sampling Collect samples over time analysis Sample Analysis (HPLC-MS/MS) sampling->analysis Analyze pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd_analysis Generate Data for

Caption: Workflow for in vivo studies of this compound.

Signaling_Pathway This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome Binds to l11 Ribosomal Protein L11 ribosome->l11 rrna 23S rRNA ribosome->rrna protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Leads to ef_g Elongation Factor G (EF-G) ef_g->ribosome Binding disrupted

Caption: Proposed mechanism of action of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potency of Thiocillin and Micrococcin P1

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the antibacterial activities of two prominent thiopeptide antibiotics.

Thiocillin and Micrococcin P1, both members of the thiopeptide class of antibiotics, are complex, ribosomally synthesized, and post-translationally modified peptides (RiPPs) with significant antibacterial properties. Their intricate structures, featuring a nitrogen-containing heterocyclic core adorned with multiple thiazole rings, are central to their biological activity. This guide provides a detailed comparison of their antibacterial potency, supported by experimental data, to aid in research and development efforts against challenging bacterial pathogens.

Chemical and Physical Properties

While sharing a common thiopeptide scaffold, this compound and Micrococcin P1 possess distinct structural features that can influence their biological activity.

PropertyThis compound IMicrococcin P1
Molecular Formula C₄₈H₄₉N₁₃O₁₀S₆[1]C₄₈H₄₉N₁₃O₉S₆[2]
Molecular Weight 1160.4 g/mol [1]1144.4 g/mol [2]
Source Isolated from Bacillus cereus[3][4][5]Isolated from Micrococcus sp. and others[6]

Mechanism of Action: Targeting Bacterial Protein Synthesis

Both this compound and Micrococcin P1 exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria.[7] Their primary target is the bacterial ribosome. Specifically, they bind to a cleft formed between the 23S rRNA and the ribosomal protein L11.[8] This interaction interferes with the binding of elongation factors, such as EF-Tu and EF-G, to the ribosome, thereby halting the translocation step of protein synthesis.[2] While both compounds share this general mechanism, subtle differences in their interaction with the ribosomal target may contribute to variations in their activity spectrum.

Comparative Antibacterial Potency

A key study by Akasapu et al. (2018) provides a direct comparison of the in vitro antibacterial activity of synthetically produced this compound I and Micrococcin P1 against a panel of Gram-positive bacterial strains. The results, presented as Minimum Inhibitory Concentration (MIC) values, demonstrate that both compounds exhibit potent antibacterial activity, with their potencies being broadly similar, often within a 2- to 4-fold difference.[9][10]

Bacterial StrainThis compound I MIC (µg/mL)Micrococcin P1 MIC (µg/mL)
Staphylococcus aureus ATCC 292130.250.125
Staphylococcus aureus (MRSA) ATCC 335910.50.25
Staphylococcus epidermidis ATCC 122280.250.125
Enterococcus faecalis ATCC 2921221
Enterococcus faecalis (VRE) ATCC 5129921
Enterococcus faecium ATCC 1943410.5
Streptococcus pneumoniae ATCC 496190.060.03
Bacillus subtilis ATCC 66334>16

Data sourced from Akasapu et al., 2018.[9][10]

Notably, Micrococcin P1 was inactive against Bacillus subtilis ATCC 6633 at the highest concentration tested (16 µg/mL), whereas this compound I demonstrated activity with an MIC of 4 µg/mL.[9][10] This suggests that despite their structural similarities, there are subtle differences that can affect their spectrum of activity. Furthermore, both compounds showed greater potency against vancomycin-resistant E. faecalis than comparator antibiotics.[9]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The data presented above was obtained using the broth microdilution method, a widely accepted and accurate technique.[8]

Broth Microdilution Method
  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A two-fold serial dilution of each antibiotic (this compound and Micrococcin P1) is prepared in a suitable bacterial growth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB). Each well will contain a specific concentration of the antibiotic. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are also included.

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.[8]

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity in the wells. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[8]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound & Micrococcin P1 in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Experimental workflow for the broth microdilution MIC assay.

Uptake in Gram-Negative Bacteria: A Trojan Horse Mechanism

Historically, thiopeptides were considered inactive against Gram-negative bacteria due to their inability to cross the outer membrane. However, recent studies have shown that both this compound and Micrococcin P1 can be taken up by Pseudomonas aeruginosa by exploiting the ferrioxamine siderophore receptor, FoxA.[7][9] This "Trojan horse" mechanism is dependent on the TonB-ExbBD energy-transducing system.[7] This finding opens up new avenues for the development of thiopeptides as agents against Gram-negative pathogens, particularly in iron-limiting conditions which are often found at infection sites.

UptakeMechanism cluster_extracellular Extracellular Space cluster_membrane P. aeruginosa Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound FoxA FoxA Receptor This compound->FoxA Binds to Micrococcin Micrococcin P1 Micrococcin->FoxA Binds to Ribosome Ribosome FoxA->Ribosome Transports into cell (TonB-dependent) TonB TonB-ExbBD System TonB->FoxA Energizes Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Leads to

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiocillin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiocillin, a member of the thiopeptide class of antibiotics, presents a promising scaffold for the development of new antibacterial agents, particularly against drug-resistant Gram-positive pathogens. This guide provides an objective comparison of the in vitro and in vivo efficacy of various this compound formulations, supported by experimental data, to aid in research and development efforts.

In Vitro Efficacy: A Comparative Analysis

The in vitro activity of this compound and its analogs is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the MIC values for this compound I, its naturally occurring analog Micrococcin P1, and several engineered variants.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound I and Micrococcin P1 against Gram-Positive Bacteria

Bacterial StrainThis compound IMicrococcin P1
Staphylococcus aureus (MRSA, COL)0.03 - 0.1-
Staphylococcus aureus (MRSA, MW2)<0.03 - 0.1-
Staphylococcus aureus 19741492-
Enterococcus faecalis 16746210.5-
Bacillus subtilis ATCC 66334>16
Bacillus subtilis 1680.2 - 0.9-
Streptococcus pyogenes 17442640.5-

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Engineered this compound Variants against Bacillus subtilis and MRSA

This compound VariantBacillus subtilis 168Staphylococcus aureus (MRSA, COL)Staphylococcus aureus (MRSA, MW2)
Wild Type0.2 - 0.9<0.03 - 0.1<0.03 - 0.1
V6A0.1 - 0.2<0.03<0.03
T8A0.4 - 0.90.06 - 0.10.06 - 0.1
T13A0.1 - 0.2<0.03<0.03
T8C0.2 - 0.4<0.03 - 0.06<0.03 - 0.06
T3A>8>8>8
T4V>8>8>8

Data compiled from multiple sources.[1][2]

In Vivo Efficacy: Murine Infection Models

While direct comparative in vivo studies of different this compound formulations are limited, research on related thiopeptides in murine infection models demonstrates their potential. For instance, nosiheptide, a structurally similar thiopeptide, has shown significant protection in a murine model of intraperitoneal MRSA infection.[3] Furthermore, a combination therapy of Micrococcin P1 and rifampicin was effective in a murine skin infection model against a multidrug-resistant MRSA strain.[4][5]

Experimental Protocols

Below is a representative experimental protocol for evaluating the in vivo efficacy of a topical this compound formulation in a murine skin infection model, adapted from studies on similar antimicrobial compounds.[6][7][8][9][10][11]

Murine Skin Infection Model Protocol

  • Animal Model: Six to eight-week-old female BALB/c mice are used.

  • Bacterial Strain: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA), such as the USA300 strain, is used for infection.

  • Infection Procedure:

    • Mice are anesthetized, and the dorsal area is shaved and disinfected.

    • A full-thickness wound is created using a biopsy punch.

    • A suspension of MRSA (e.g., 1 x 107 CFU in 10 µL of PBS) is applied to the wound.

  • Treatment:

    • A topical formulation of this compound (e.g., in a cream or ointment base) is applied to the wound at specific time points post-infection (e.g., 2 and 8 hours).

    • A control group receives the vehicle without the active compound.

  • Efficacy Evaluation:

    • At 24 or 48 hours post-infection, the wounded skin tissue is excised, homogenized, and serially diluted.

    • The dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

    • A significant reduction in the bacterial load in the this compound-treated group compared to the control group indicates efficacy.

Mechanism of Action and Uptake

This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S ribosomal subunit, specifically to a region involving the L11 protein and 23S rRNA, thereby disrupting the function of elongation factor G (EF-G) and preventing tRNA translocation.[1][12]

Interestingly, while generally more effective against Gram-positive bacteria, this compound can be transported into certain Gram-negative bacteria, such as Pseudomonas aeruginosa, by hijacking their iron uptake systems. This "Trojan horse" strategy involves the use of siderophore receptors on the outer membrane.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound uptake in Gram-negative bacteria and a general workflow for evaluating its efficacy.

Thiocillin_Uptake This compound Uptake in Gram-Negative Bacteria via Siderophore Receptor cluster_OM cluster_IM This compound This compound FoxA FoxA Siderophore Receptor This compound->FoxA Binds to Outer_Membrane Outer Membrane Periplasm Periplasm Cytoplasm Cytoplasm Periplasm->Cytoplasm Diffusion Inner_Membrane Inner Membrane Ribosome 50S Ribosome Cytoplasm->Ribosome Targets FoxA->Periplasm Transports TonB_Complex TonB-ExbB-ExbD Complex TonB_Complex->FoxA Energizes Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Leads to

Caption: this compound uptake via the FoxA siderophore receptor in P. aeruginosa.

Efficacy_Workflow General Workflow for this compound Efficacy Evaluation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Time_Kill Time-Kill Assays MIC->Time_Kill Animal_Model Animal Model of Infection (e.g., Murine Skin Infection) Treatment This compound Formulation Administration Animal_Model->Treatment Efficacy_Assessment Bacterial Load Determination (CFU/tissue) Treatment->Efficacy_Assessment Formulation This compound Formulation cluster_InVitro cluster_InVitro Formulation->cluster_InVitro cluster_InVivo cluster_InVivo Formulation->cluster_InVivo Data_Analysis Data Analysis and Comparison cluster_InVitro->Data_Analysis cluster_InVivo->Data_Analysis

Caption: Workflow for evaluating the efficacy of this compound formulations.

References

Validating the Target Engagement of Thiocillin with the 50S Ribosomal Subunit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Thiocillin with other 50S ribosomal subunit inhibitors and details the experimental methodologies crucial for validating its target engagement. The information presented is intended to support research and development efforts in the field of antibacterial drug discovery.

Introduction to this compound and Target Engagement

This compound is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis.[2] This is achieved by binding to the large (50S) ribosomal subunit.[3] Specifically, this compound and related thiopeptides like micrococcin target a cleft formed by ribosomal protein L11 and helices H43/H44 of the 23S rRNA.[4][5] This region is critical for the function of translational GTPases, such as Elongation Factor G (EF-G), thereby stalling the translocation step of protein synthesis.[6][7][8]

Validating that a compound like this compound effectively binds to its intended molecular target within a cell is a critical step in drug development. This process, known as target engagement, confirms the mechanism of action and provides a quantitative measure of the drug's potency and specificity. Robust target validation helps to de-risk drug development projects and provides a foundation for optimizing lead compounds.

Comparison of this compound with Alternative 50S Subunit Inhibitors

The 50S ribosomal subunit is a well-established target for numerous classes of antibiotics. This compound's binding site and mechanism of action are distinct from many clinically important alternatives. The following table provides a comparative overview.

Table 1: Comparison of 50S Ribosomal Subunit Inhibitors

Antibiotic ClassRepresentative Drug(s)Specific Binding Site on 50S SubunitPrimary Mechanism of Action
Thiopeptides This compound , Thiostrepton, MicrococcinRibosomal protein L11 and 23S rRNA (Helices 43/44) in the GTPase Associated Center.[4][5]Inhibits translocation by interfering with the function of EF-G and EF-Tu.[7][8]
Macrolides Erythromycin, Azithromycin, ClarithromycinNascent Peptide Exit Tunnel (NPET) within the 23S rRNA (Domain V).[9][10]Blocks the elongation of the polypeptide chain by obstructing the exit tunnel.[9][11]
Lincosamides Clindamycin, LincomycinPeptidyl Transferase Center (PTC) of the 23S rRNA, with some overlap with macrolides.[9][10]Inhibits peptide bond formation by interfering with the correct positioning of tRNA molecules.[10][12]
Oxazolidinones Linezolid, TedizolidA-site of the Peptidyl Transferase Center (PTC) on the 23S rRNA.[9][10]Prevents the formation of the 70S initiation complex, blocking the very first step of translation.[9]
Streptogramins Quinupristin (B), Dalfopristin (A)Type B: Nascent Peptide Exit Tunnel (NPET). Type A: Peptidyl Transferase Center (PTC).Type B: Blocks polypeptide elongation. Type A: Inhibits peptide bond formation. They act synergistically.[12]
Chloramphenicol ChloramphenicolA-site of the Peptidyl Transferase Center (PTC).Inhibits peptide bond formation by competing with the incoming aminoacyl-tRNA.[13]

Experimental Protocols for Validating Target Engagement

A multi-faceted approach is required to unequivocally validate and characterize the binding of this compound to the 50S ribosomal subunit. The following sections detail key experimental methodologies.

High-resolution structural methods provide direct visualization of the antibiotic bound to its target, offering definitive proof of engagement and the precise binding site.

  • X-Ray Crystallography

    Protocol:

    • Preparation of Ribosomes: Purify high-quality, homogeneous 70S ribosomes or 50S subunits from a suitable bacterial source (e.g., Thermus thermophilus or Escherichia coli).[13][14]

    • Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.[13]

    • Crystallization: Screen a wide range of crystallization conditions (e.g., using vapor diffusion in sitting drops) to obtain well-diffracting crystals of the ribosome-Thiocillin complex.[13]

    • Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.[13]

    • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a model. The resulting electron density map should unambiguously show the bound this compound molecule, revealing its precise interactions with the 23S rRNA and ribosomal proteins.[13]

  • Cryo-Electron Microscopy (Cryo-EM)

    Protocol:

    • Complex Formation: Prepare the ribosome-Thiocillin complex as described for crystallography.

    • Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

    • Data Collection: Collect a large dataset of images (micrographs) of the frozen particles using a high-end transmission electron microscope equipped with a direct electron detector.[15]

    • Image Processing: Use single-particle analysis software to pick individual ribosome particles from the micrographs, align them, and reconstruct a high-resolution 3D density map.[15][16]

    • Model Building: Fit an atomic model of the ribosome and this compound into the cryo-EM density map to visualize the binding site and interactions at near-atomic detail.[16][17]

These methods confirm the binding interaction and provide quantitative data on affinity, thermodynamics, and the specific nucleotides involved.

  • RNA Footprinting

    Protocol:

    • RNA Preparation: Prepare a fragment of 23S rRNA containing the putative this compound binding site (e.g., the L11-binding domain) or use intact 50S subunits. End-label the RNA with a radioactive isotope (e.g., ³²P).[18][19]

    • Complex Formation: Incubate the labeled RNA or 50S subunits with increasing concentrations of this compound.

    • Enzymatic/Chemical Cleavage: Treat the samples with a limited amount of an RNA-cleaving agent (e.g., RNase I, RNase T2, or hydroxyl radicals).[4][18] The agent will cleave accessible regions of the RNA backbone.

    • Analysis: Separate the resulting RNA fragments by denaturing polyacrylamide gel electrophoresis.

    • Interpretation: Regions of the RNA bound by this compound will be protected from cleavage, resulting in a "footprint" (a gap in the ladder of bands) on the gel compared to the no-drug control. This identifies the specific nucleotides involved in the interaction.[18]

  • In Vitro Translation Inhibition Assay

    Protocol:

    • System Setup: Use a commercial cell-free transcription-translation system (e.g., PURExpress or an E. coli S30 extract).[20][21] The system contains all the necessary components for protein synthesis.

    • Reporter Gene: Use a DNA or mRNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).[20][22]

    • Inhibition Assay: Set up reactions containing the cell-free system, the reporter template, and serial dilutions of this compound and control antibiotics.

    • Incubation: Incubate the reactions at 37°C for a set period (e.g., 60-90 minutes) to allow for protein synthesis.[22][23]

    • Quantification: Measure the reporter signal (luminescence or fluorescence).

    • Data Analysis: Plot the reporter signal against the antibiotic concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of translation is inhibited).

  • Isothermal Titration Calorimetry (ITC)

    Protocol:

    • Sample Preparation: Prepare highly purified and concentrated solutions of 50S subunits and this compound in an identical, well-matched buffer to minimize heats of dilution.[24][25] Degas all solutions thoroughly.

    • ITC Experiment: Load the 50S subunit solution into the sample cell of the calorimeter and the this compound solution into the titration syringe.

    • Titration: Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat released or absorbed upon binding.

    • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to ribosomes. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[24][26]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the experiments described above. Values are illustrative and can vary based on experimental conditions and the specific bacterial species.

Table 2: Quantitative Data for Antibiotic-Ribosome Engagement

MethodParameter MeasuredTypical Value for Potent InhibitorRelevance to Target Engagement
In Vitro Translation AssayIC₅₀ (50% Inhibitory Concentration)0.05 - 5 µMMeasures functional inhibition of the target process.[27][28]
Isothermal Titration Calorimetry (ITC)Kₔ (Dissociation Constant)1 nM - 10 µMDirectly quantifies the binding affinity between the drug and its target.[24][29]
Surface Plasmon Resonance (SPR)Kₔ (Dissociation Constant)1 nM - 10 µMMeasures binding affinity and kinetics (on/off rates).
Fluorescence-Based Binding AssayKᵢ (Inhibition Constant)10 nM - 20 µMHigh-throughput method to determine relative binding affinity.[30][31]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz help to visualize complex experimental workflows and the spatial relationships of antibiotic binding sites.

G cluster_0 Initial Screening & Functional Validation cluster_1 Biophysical & Biochemical Validation cluster_2 High-Resolution Structural Validation cluster_3 Outcome a In Vitro Translation Assay b Determine IC50 a->b c Isothermal Titration Calorimetry (ITC) b->c Confirm Direct Binding e RNA Footprinting b->e Map Binding Region d Determine Kd, ΔH, n c->d g X-Ray Crystallography or Cryo-EM d->g f Identify Specific Nucleotide Interactions e->f f->g h Determine Atomic-Level Binding Site g->h i Validated Target Engagement g->i RibosomeBindingSites cluster_50S 50S Ribosomal Subunit PTC PTC NPET NPET GAC GAC (L11/rRNA) A_Site A-Site This compound This compound This compound->GAC Macrolides Macrolides Macrolides->NPET Lincosamides Lincosamides Lincosamides->PTC Oxazolidinones Oxazolidinones Oxazolidinones->A_Site StrepA Strep. A StrepA->PTC StrepB Strep. B StrepB->NPET

References

Comparative analysis of resistance mechanisms to different thiopeptide antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular mechanisms underlying bacterial resistance to thiopeptide antibiotics. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2] Their clinical use, however, has been hampered by factors including poor solubility and the development of resistance.[3][4] Understanding the diverse strategies bacteria employ to evade these compounds is critical for developing next-generation thiopeptide therapeutics and overcoming existing resistance.

Overview of Thiopeptide Action and Primary Resistance Strategies

Thiopeptide antibiotics primarily function by inhibiting bacterial protein synthesis.[1] Their molecular target is a highly conserved pocket on the large (50S) ribosomal subunit known as the GTPase-Associated Region (GAR). This region is a cleft formed by the 23S ribosomal RNA (rRNA) and ribosomal protein L11.[5] By binding to this site, thiopeptides interfere with the function of crucial translation factors like Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), ultimately stalling protein synthesis.[6][7]

Bacterial resistance to thiopeptides predominantly arises from three main strategies, which can vary significantly between different members of the antibiotic class:

  • Target Site Modification: Alterations in the 23S rRNA or ribosomal protein L11 that prevent or reduce the binding affinity of the antibiotic.

  • Producer Self-Resistance (Immunity): Specific mechanisms employed by the antibiotic-producing organisms to prevent suicide.

  • Drug Inactivation/Efflux: Enzymatic modification or active transport of the antibiotic out of the cell, although this is less commonly documented for thiopeptides compared to other antibiotic classes.

The logical flow of thiopeptide action and the emergence of resistance is visualized below.

Thiopeptide_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance A Thiopeptide enters bacterial cell B Binds to Ribosome (L11 protein / 23S rRNA) A->B C Inhibition of Translation Factors (EF-G/Tu) B->C R1 Target Modification: Mutation in rplK (L11 protein) B->R1 R2 Target Modification: Mutation in 23S rRNA B->R2 R3 Producer Self-Resistance: Enzymatic Methylation of 23S rRNA B->R3 D Protein Synthesis Blocked C->D E Bacterial Survival R1->E R2->E R3->E

Fig. 1: Thiopeptide action and primary resistance pathways.

Comparative Analysis of Resistance Mechanisms

The specific mechanism of resistance often depends on the structural class of the thiopeptide (e.g., bicyclic vs. monocyclic) and the bacterial species.

The most frequently observed resistance mechanism in non-producing bacteria involves mutations within the antibiotic's binding site.

  • Mutations in Ribosomal Protein L11 (rplK gene):

    • This is a common route to resistance for many thiopeptides, including the monocyclic micrococcin and the polyglycosylated persiathiacin A .[8][9][10]

    • Mutations often occur in the N-terminal domain of L11, a key interaction point for the antibiotics. For micrococcin, single-site substitutions in an 11-amino acid segment, such as at proline residues P23 and P26, can confer high-level resistance.[8]

    • Interestingly, for bicyclic thiopeptides like thiostrepton and nosiheptide , while L11 mutations do confer resistance, they do not completely abolish antibiotic binding. This suggests a more complex mechanism where the mutations allow the ribosome to bypass the translational block even with the antibiotic bound, rather than simply preventing the initial interaction.[5]

    • A significant fitness cost is often associated with L11 mutations, leading to slower growth rates even in the absence of the antibiotic, which could limit the clinical emergence of such mutants.[8][10]

  • Mutations in 23S rRNA:

    • Single-site mutations within the GAR of the 23S rRNA can directly reduce thiopeptide affinity.[5]

    • Quantitative binding data have identified the nucleotide A1067 (E. coli numbering) as a critical component of the binding environment. Mutations at this position significantly impact the binding of thiopeptides.[5][11]

    • This mechanism appears to be a more direct "binding prevention" strategy compared to the complex effects of some L11 mutations.

Organisms that produce thiopeptides have evolved sophisticated self-protection mechanisms.[1]

  • Enzymatic Methylation of 23S rRNA:

    • This is the classic self-resistance strategy for producers of thiostrepton (Streptomyces azureus) and nosiheptide (Streptomyces actuosus).[12]

    • These organisms produce a specific methyltransferase enzyme (e.g., TsnR) that modifies a key adenine residue (A1067) within the 23S rRNA.[13] This methylation sterically hinders the antibiotic from binding to the ribosome, effectively protecting the producer's own protein synthesis machinery.

  • Target Modification in the Producer:

    • In contrast, the producer of persiathiacin A (Actinokineospora sp.) does not appear to use rRNA methylation. Instead, bioinformatics analysis suggests that its own L11 protein contains key amino acid differences in the thiopeptide-binding region.[9][10] These evolved alterations likely prevent the antibiotic from associating with its target, providing an alternative route to immunity.

The distinct strategies for self-resistance are compared in the diagram below.

Self_Resistance_Comparison cluster_A Strategy A: Enzymatic Modification cluster_B Strategy B: Target Alteration A_Producer Thiostrepton/Nosiheptide Producer A_Enzyme Produces TsnR Methyltransferase A_Producer->A_Enzyme A_Target 23S rRNA (A1067) is Methylated A_Enzyme->A_Target A_Result Thiopeptide Cannot Bind A_Target->A_Result B_Producer Persiathiacin A Producer B_Target Altered L11 Protein (rplK gene) B_Producer->B_Target B_Result Thiopeptide Cannot Bind B_Target->B_Result

Fig. 2: Comparison of self-resistance strategies in producers.

Data Presentation: Quantitative Analysis of Resistance

The level of resistance is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. An increase in the MIC value for a mutant strain compared to the wild-type (WT) strain indicates resistance.

Table 1: Summary of Primary Resistance Mechanisms for Selected Thiopeptide Antibiotics

Antibiotic Class Primary Acquired Resistance Producer Self-Resistance Key Genes/Sites
Thiostrepton Bicyclic L11 mutation, 23S rRNA mutation 23S rRNA methylation rplK, 23S rRNA (A1067)
Nosiheptide Bicyclic L11 mutation, 23S rRNA mutation 23S rRNA methylation rplK, 23S rRNA (A1067)
Micrococcin P1 Monocyclic L11 mutation Not well-defined; likely L11 mutation rplK (e.g., P23L, P26L)

| Persiathiacin A | Polyglycosylated | L11 mutation | Altered L11 protein | rplK |

Table 2: Comparative Minimum Inhibitory Concentrations (MICs)

Antibiotic Organism Strain / Genotype MIC (µg/mL) Reference(s)
Nosiheptide S. aureus (MRSA) Multiple clinical isolates ≤ 0.25 [14][15]
Nosiheptide S. aureus (MRSA USA300) TCH1516 (WT) 0.06 [15]
Nosiheptide M. tuberculosis 128 clinical isolates (MIC₅₀) 0.25 [16]
Nosiheptide M. tuberculosis 128 clinical isolates (MIC₉₀) 1.0 [16]
Nosiheptide M. tuberculosis Resistant Isolate (Lys89Thr) > 8.0 [16]
Persiathiacin A S. aureus (MRSA) WT 0.025 [9]
Thiotipin S. aureus (MRSA) WT 1.56 [3]
GE37468A S. aureus Smith (WT) 0.016 [3]
Micrococcin P2 M. avium Reference Strains (Range) 0.031 - 0.125 [17]
AJ-037 (MP2 deriv.) M. avium Reference Strains (Range) 0.031 - 0.125 [17]

| AJ-206 (MP2 deriv.) | M. avium | Macrolide-Resistant (Range) | 0.062 - 0.25 |[17] |

Experimental Protocols

Detailed and standardized methodologies are essential for the comparative study of antibiotic resistance.

This protocol is a standard method for quantifying the susceptibility of a bacterial strain to an antibiotic.[18][19][20][21]

  • Preparation of Antibiotic Stock:

    • Prepare a high-concentration stock solution of the thiopeptide antibiotic in a suitable solvent (e.g., DMSO).

    • Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using an appropriate sterile growth medium (e.g., Mueller-Hinton Broth). Each well should contain 50 µL of the diluted antibiotic at 2x the final desired concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL and diluting the antibiotic to its final 1x concentration.

    • Include a positive control well (bacteria in broth, no antibiotic) and a negative control well (broth only, no bacteria).

    • Seal the plate (e.g., with a plastic bag) to prevent evaporation and incubate at 35-37°C for 16-24 hours.

  • Interpretation:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density (OD₆₀₀).

This workflow describes the process of generating resistant mutants through selective pressure and identifying the genetic basis of resistance.[10][22][23]

  • Mutant Selection (Single-Step):

    • Prepare a high-density bacterial lawn by plating a large inoculum (e.g., 10⁸-10⁹ CFU) onto agar plates containing the thiopeptide antibiotic at a concentration 4-8 times the MIC of the wild-type strain.

    • Incubate the plates for 24-72 hours. Colonies that grow on these plates are potential resistant mutants.

    • The frequency of spontaneous mutation can be calculated by dividing the number of resistant colonies by the total number of viable cells plated.

  • Resistance Confirmation:

    • Isolate single colonies from the selection plates and re-streak them onto fresh antibiotic-containing agar to confirm the resistance phenotype is stable.

    • Perform MIC testing (as described in Protocol 4.1) on the confirmed mutants to quantify the level of resistance.

  • Genetic Characterization:

    • Extract genomic DNA from both the wild-type parent strain and the resistant mutant(s).

    • Perform whole-genome sequencing (WGS) using a next-generation sequencing platform (e.g., Illumina).[22]

    • Compare the genome sequence of the mutant to the wild-type reference sequence to identify single nucleotide polymorphisms (SNPs), insertions, or deletions. Pay close attention to genes known to be involved in thiopeptide resistance, such as rplK (L11) and genes encoding 23S rRNA.

The workflow for this process is illustrated below.

Mutant_Workflow A 1. Prepare high-density bacterial culture (WT) B 2. Plate on agar containing thiopeptide (4x-8x MIC) A->B C 3. Incubate and select for resistant colonies B->C D 4. Isolate and confirm resistance phenotype (MIC test) C->D E 5. Extract genomic DNA (WT and Mutant) D->E F 6. Whole Genome Sequencing E->F G 7. Bioinformatic analysis: Compare sequences to identify mutations F->G H Identified Resistance Mechanism (e.g., rplK mutation) G->H

Fig. 3: Experimental workflow for identifying resistance mutations.

References

Cross-Resistance Profile of Thiocillin: A Comparative Analysis with Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-resistance profile of thiocillin with other key protein synthesis inhibitors. The analysis is supported by experimental data on minimum inhibitory concentrations (MICs) and detailed methodologies.

This compound, a member of the thiopeptide class of antibiotics, exhibits a potent inhibitory effect on bacterial protein synthesis. Its unique mechanism of action, targeting the 50S ribosomal subunit, raises critical questions about its potential for cross-resistance with other ribosome-targeting antibiotics. Understanding this profile is essential for its development as a therapeutic agent, particularly against multidrug-resistant pathogens.

Mechanism of Action: A Differentiated Approach to Protein Synthesis Inhibition

This compound and its close analog, micrococcin, function by binding to a cleft at the interface of ribosomal protein L11 and the 23S rRNA within the 50S ribosomal subunit. This interaction dysregulates the binding of elongation factor G (EF-G) to the ribosome, thereby halting the translocation step of protein synthesis.[1] This mechanism is distinct from that of several other classes of protein synthesis inhibitors, suggesting a potential lack of cross-resistance.

In contrast, other protein synthesis inhibitors have different primary targets and mechanisms:

  • Macrolides (e.g., Erythromycin): These bind to the 23S rRNA in the polypeptide exit tunnel of the 50S subunit, blocking the elongation of the nascent peptide chain. Resistance often arises from methylation of the 23S rRNA (mediated by erm genes) or mutations in the 23S rRNA or ribosomal proteins L4 and L22.

  • Tetracyclines: These bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A-site. Resistance is commonly due to efflux pumps that actively remove the drug from the cell or ribosomal protection proteins.

  • Oxazolidinones (e.g., Linezolid): These bind to the 23S rRNA of the 50S subunit, preventing the formation of the initiation complex. Resistance is primarily associated with mutations in the 23S rRNA gene.[2][3]

The distinct binding site of this compound compared to macrolides and other 50S inhibitors suggests that it may remain active against strains that have developed resistance to these other agents.[4]

Quantitative Analysis of Cross-Resistance

The following tables summarize the available data on the minimum inhibitory concentrations (MICs) of this compound and other protein synthesis inhibitors against various bacterial strains, including those with known resistance mechanisms.

| Table 1: Activity of this compound and Comparators against Staphylococcus aureus | | :--- | :--- | :--- | :--- | :--- | | Bacterial Strain | Resistance Phenotype/Genotype | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Tetracycline MIC (µg/mL) | | S. aureus (Methicillin-Susceptible, MSSA) | Wild-type | 0.05 - 0.8 | 0.25 - 0.5 | 0.25 - 1 | | S. aureus (Methicillin-Resistant, MRSA) | Varies | 0.05 - 0.8 | >2 | >4 | | S. aureus (Erythromycin-Resistant) | erm gene positive | 0.1 - 0.5 | >256 | - | | S. aureus (Tetracycline-Resistant) | tet(K)/tet(M) positive | 0.2 - 0.8 | - | >16 |

Note: Data compiled from multiple sources. Direct comparative studies with isogenic strains are limited.

| Table 2: Activity of this compound against a Thiostrepton-Resistant Pseudomonas aeruginosa | | :--- | :--- | :--- | | Bacterial Strain | This compound MIC (µg/mL) | Thiostrepton MIC (µg/mL) | | P. aeruginosa clinical isolate | Effective | Resistant |

This finding suggests a lack of cross-resistance in this specific case, which is attributed to different uptake mechanisms. This compound utilizes the ferrioxamine siderophore receptor (FoxA) for entry into P. aeruginosa, whereas thiostrepton employs pyoverdine siderophore receptors.[1][5]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical experimental procedure for assessing antibiotic susceptibility and cross-resistance. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Broth Microdilution Method for MIC Determination (CLSI M07)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent at a concentration of at least 1000 µg/mL.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria.
  • Bacterial Inoculum: A standardized inoculum is prepared from 4-5 isolated colonies of the test organism grown on a non-selective agar plate for 18-24 hours. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
  • Microdilution Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial Dilutions: Two-fold serial dilutions of each antimicrobial agent are prepared in CAMHB directly in the 96-well plates. The final volume in each well is typically 100 µL.
  • Inoculation: Each well is inoculated with 10 µL of the standardized bacterial suspension.
  • Controls:
  • Growth Control: A well containing only broth and the bacterial inoculum, with no antibiotic.
  • Sterility Control: A well containing only uninoculated broth.
  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear). This is determined by visual inspection or using a plate reader. The growth control well should show distinct turbidity.

Signaling Pathways and Experimental Workflows

Bacterial Protein Synthesis and Inhibition

The following diagram illustrates the key stages of bacterial protein synthesis and the points of inhibition for this compound and other major classes of protein synthesis inhibitors.

Protein_Synthesis_Inhibition cluster_ribosome 70S Ribosome 30S_Subunit 30S Subunit Initiation Initiation Complex Formation 30S_Subunit->Initiation 50S_Subunit 50S Subunit 50S_Subunit->Initiation mRNA mRNA mRNA->Initiation tRNA Aminoacyl-tRNA Elongation Elongation tRNA->Elongation Initiation->Elongation Peptide_Bond Peptide Bond Formation Elongation->Peptide_Bond Translocation Translocation Peptide_Bond->Translocation Translocation->Elongation Termination Termination Translocation->Termination Protein Functional Protein Termination->Protein Tetracyclines Tetracyclines Tetracyclines->tRNA Inhibits tRNA binding to 30S A-site Linezolid Linezolid Linezolid->Initiation Prevents initiation complex formation Macrolides Macrolides Macrolides->Translocation Blocks peptide exit tunnel on 50S This compound This compound This compound->Translocation Inhibits EF-G binding to 50S

Caption: Inhibition points of various antibiotics in bacterial protein synthesis.

Experimental Workflow for Cross-Resistance Assessment

The logical flow for assessing the cross-resistance of this compound is depicted in the following diagram.

Cross_Resistance_Workflow Strain_Selection Select wild-type and resistant strains (e.g., Erythromycin-R, Tetracycline-R) Inoculum_Prep Prepare standardized inoculum (0.5 McFarland) Strain_Selection->Inoculum_Prep MIC_Assay Perform Broth Microdilution MIC Assay Inoculum_Prep->MIC_Assay Incubation Incubate plates at 35°C for 16-20h MIC_Assay->Incubation Plate_Prep Prepare 96-well plates with serial dilutions of this compound & Comparators Plate_Prep->MIC_Assay Read_Results Read and record MIC values Incubation->Read_Results Data_Analysis Analyze and compare MICs between susceptible and resistant strains Read_Results->Data_Analysis Conclusion Conclusion on Cross-Resistance Data_Analysis->Conclusion

Caption: Workflow for determining this compound's cross-resistance profile.

Conclusion

The available evidence suggests that this compound has a favorable cross-resistance profile with several major classes of protein synthesis inhibitors. Its unique mechanism of action, targeting the L11 protein-23S rRNA interface to inhibit EF-G binding, distinguishes it from macrolides, tetracyclines, and oxazolidinones. This mechanistic difference is supported by preliminary data showing retained activity against strains resistant to these other antibiotics. However, more extensive, direct comparative studies using well-characterized isogenic strains are needed to fully elucidate the cross-resistance landscape and solidify this compound's potential as a therapeutic agent for combating multidrug-resistant bacterial infections.

References

Comparative Analysis of Bacterial Transcriptomic Response to Ribosome-Targeting Antibiotics: A Focus on Thiocillin and Functionally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bacterial transcriptomic response to treatment with ribosome-targeting antibiotics, with a specific focus on the thiopeptide antibiotic Thiocillin. While direct, comprehensive transcriptomic studies on this compound are not extensively available in public literature, this guide leverages data from studies on other ribosome-targeting antibiotics with similar mechanisms of action to infer and compare the expected bacterial response. By examining the effects of these related compounds, we can build a clearer picture of the likely cellular and genetic reprogramming that occurs following this compound treatment.

Mechanism of Action: this compound and Other Thiopeptides

This compound belongs to the thiopeptide class of antibiotics, which are known to inhibit bacterial protein synthesis.[1] These antibiotics typically bind to the 50S ribosomal subunit, interfering with the function of elongation factors and preventing the translocation of tRNA during translation.[2] Specifically, thiocillins, along with the related compound thiostrepton, bind to a cleft formed by the ribosomal protein L11 and the 23S rRNA.[2] This binding obstructs the GTPase-associated center (GAC) on the ribosome, which is crucial for the activity of elongation factor G (EF-G).[1][2] This mechanism effectively halts protein synthesis, leading to bacterial growth inhibition.

Expected vs. Observed Transcriptomic Responses

Given this compound's mechanism of action, we can anticipate a transcriptomic response that reflects cellular stress due to the inhibition of protein synthesis. This would likely involve the upregulation of genes related to stress responses and the downregulation of genes involved in growth and metabolism.

While specific transcriptomic data for this compound is sparse, we can draw comparisons from studies on other ribosome-targeting antibiotics. For instance, a study on the transcriptomic response of Escherichia coli to various antibiotics, including the ribosome-targeting antibiotic kanamycin, revealed significant changes in genes related to carbon metabolism, amino acid metabolism, and stress responses.[3] Another study investigating the response of Staphylococcus aureus to propionate treatment, which has a bacteriostatic effect, also showed significant alterations in metabolic pathways, including purine and riboflavin metabolism.[4]

The following table summarizes the key gene categories and pathways observed to be differentially regulated in bacteria upon treatment with ribosome-targeting antibiotics, providing a framework for what might be expected from this compound treatment.

Functional CategoryExpected Response to this compoundObserved Response to Other Ribosome-Targeting AntibioticsCitation
Protein Synthesis Downregulation of ribosomal protein genesDownregulation of genes for ribosomal proteins and translation initiation/elongation factors.[3]
Stress Response Upregulation of general and specific stress response genesUpregulation of chaperones, proteases, and heat shock proteins. Induction of the stringent response.[3]
Metabolism Downregulation of genes for central carbon metabolism and biosynthesisDownregulation of genes involved in the TCA cycle, glycolysis, and amino acid biosynthesis.[3][4]
Transport Upregulation of efflux pumps and transporters for nutrient scavengingUpregulation of ABC transporters and genes related to the import of alternative carbon sources.[3]
Cell Wall & Membrane Altered expression of genes involved in cell envelope synthesis and maintenanceDownregulation of genes for peptidoglycan synthesis and fatty acid biosynthesis.[3]

Experimental Protocols

To facilitate further research, this section details a standard experimental protocol for analyzing the transcriptomic response of bacteria to antibiotic treatment using RNA sequencing (RNA-Seq).

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain and Growth Conditions: A suitable bacterial strain (e.g., Staphylococcus aureus RN4220 or Bacillus subtilis 168) is grown in an appropriate medium (e.g., Luria-Bertani broth) at 37°C with shaking.

  • Antibiotic Treatment: The bacterial culture is grown to the mid-logarithmic phase (OD600 of ~0.5). The culture is then divided into two groups: a control group receiving no antibiotic and a treatment group receiving this compound at a predetermined concentration (e.g., 1x or 2x the minimum inhibitory concentration).

  • Incubation and Harvesting: The cultures are incubated for a specific duration (e.g., 30, 60, or 120 minutes). After incubation, the bacterial cells are harvested by centrifugation at 4°C.

RNA Extraction and Library Preparation
  • RNA Isolation: Total RNA is extracted from the bacterial pellets using a commercial RNA isolation kit according to the manufacturer's instructions. The RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Ribosomal RNA Depletion: Ribosomal RNA (rRNA) is depleted from the total RNA samples using an rRNA removal kit to enrich for messenger RNA (mRNA).

  • RNA-Seq Library Preparation: The rRNA-depleted RNA is used to construct sequencing libraries using a commercial library preparation kit. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

Sequencing and Data Analysis
  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.

  • Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Read Mapping: The cleaned reads are mapped to the reference genome of the bacterial strain using a mapping tool like Bowtie2 or BWA.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential gene expression analysis between the control and treated samples is performed using a statistical package like DESeq2 or edgeR in R.

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are subjected to functional annotation and pathway enrichment analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Thiocillin_Mechanism_of_Action cluster_ribosome 50S Ribosomal Subunit L11 Ribosomal Protein L11 rRNA 23S rRNA GAC GTPase Associated Center (GAC) Protein_Synthesis Protein Synthesis Blocked GAC->Protein_Synthesis Disrupted This compound This compound This compound->GAC Binds to L11/rRNA cleft EFG Elongation Factor G (EF-G) EFG->GAC Binding inhibited Transcriptomic_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Dry Lab (Bioinformatics) A Bacterial Culture & Antibiotic Treatment B RNA Extraction A->B C rRNA Depletion & Library Preparation B->C D High-Throughput Sequencing C->D E Data Quality Control & Read Mapping D->E F Differential Gene Expression Analysis E->F G Functional Annotation & Pathway Analysis F->G Logical_Comparison cluster_this compound This compound (Inferred Response) cluster_other_antibiotics Other Ribosome-Targeting Antibiotics (Observed Response) T_Stress Upregulation of Stress Response Genes O_Stress Upregulation of Chaperones, Proteases T_Stress->O_Stress Comparable Effect T_Metabolism Downregulation of Metabolic Genes O_Metabolism Downregulation of TCA Cycle, Biosynthesis T_Metabolism->O_Metabolism Comparable Effect T_Transport Upregulation of Transporters O_Transport Upregulation of Efflux Pumps T_Transport->O_Transport Comparable Effect Thiocillin_MOA This compound Mechanism: Protein Synthesis Inhibition Thiocillin_MOA->T_Stress Thiocillin_MOA->T_Metabolism Thiocillin_MOA->T_Transport Other_MOA Similar Antibiotic Mechanism: Protein Synthesis Inhibition Other_MOA->O_Stress Other_MOA->O_Metabolism Other_MOA->O_Transport

References

Comparative Analysis of Thiocillin Uptake Mechanisms in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Thiocillin, a member of the thiopeptide class of antibiotics, has demonstrated potent activity against a range of bacteria. Historically, its use has been primarily associated with Gram-positive pathogens due to the formidable outer membrane barrier of Gram-negative bacteria. However, recent research has illuminated a fascinating and previously unknown uptake mechanism in certain Gram-negative species, challenging longstanding assumptions and opening new avenues for antibiotic development. This guide provides a comparative overview of the known and proposed mechanisms of this compound uptake in different bacteria, supported by experimental data and detailed protocols.

Executive Summary

This guide contrasts the well-defined "Trojan horse" uptake strategy of this compound in the Gram-negative bacterium Pseudomonas aeruginosa with the less understood, yet effective, entry into Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. While P. aeruginosa employs a sophisticated siderophore receptor hijacking mechanism, the uptake in Gram-positive species is likely a more direct process, though potentially modulated by efflux pumps. This comparison highlights the adaptability of bacteria and the novel strategies that can be exploited for future antibiotic design.

Data Presentation: this compound Activity and Uptake Parameters

The following table summarizes the available quantitative data on this compound's minimum inhibitory concentrations (MICs) and key features of its uptake mechanisms across different bacterial species.

BacteriumTypeThis compound MIC (µg/mL)Uptake MechanismKey Proteins InvolvedEnergy Dependence
Pseudomonas aeruginosaGram-negativeVariable, significantly lower with iron chelatorsSiderophore Receptor HijackingFoxA (Ferrioxamine Receptor)TonB-ExbBD System
Bacillus subtilisGram-positive0.2 - 0.9[1]Not fully elucidated; likely direct passageUnknown specific transportersTo be determined
Staphylococcus aureus (MRSA)Gram-positive< 0.03 – 0.1[1]Not fully elucidated; likely direct passageEfflux pumps (e.g., NorA) confer resistanceTo be determined

Comparative Analysis of Uptake Mechanisms

Gram-Negative Bacteria: The Pseudomonas aeruginosa Model

The uptake of this compound by P. aeruginosa is a classic example of a "Trojan horse" strategy, where the bacterium is deceived into internalizing the antibiotic by camouflaging it as a beneficial substance, in this case, an iron-siderophore complex.

  • Siderophore Receptor Hijacking : Thiopeptides like this compound and micrococcin exploit the ferrioxamine siderophore receptor, FoxA, to traverse the outer membrane[2][3]. This mechanism is particularly effective under iron-limiting conditions, which are often encountered by pathogenic bacteria within a host[3][4].

  • Energy-Dependent Transport : The transport of this compound across the outer membrane is not a passive process. It requires the energy-transducing TonB-ExbBD system, which is typically used to power the uptake of essential nutrients like iron-siderophore complexes[2][3].

  • Synergy with Iron Chelators : The efficacy of this compound against P. aeruginosa is significantly enhanced in the presence of iron chelators like deferasirox (DSX)[4]. By sequestering iron from the environment, these chelators induce the expression of siderophore receptors, thereby increasing the number of entry points for the antibiotic.

Gram-Positive Bacteria: A Less Defined Pathway

In contrast to the detailed understanding of this compound uptake in P. aeruginosa, the mechanism in Gram-positive bacteria is not as clearly defined. The absence of an outer membrane simplifies the entry process, but the specific transporters and energy requirements remain an active area of research.

  • Direct Passage : It is hypothesized that this compound can more directly access its target, the ribosome, in Gram-positive bacteria due to the lack of an outer membrane. The peptidoglycan cell wall is generally considered more porous and less of a barrier to antibiotics of this size.

  • Role of Efflux Pumps : While the influx mechanism is not well-characterized, the role of efflux pumps in conferring resistance to this compound in Gram-positive bacteria is recognized. In Staphylococcus aureus, multidrug efflux pumps such as NorA can actively extrude a wide range of antimicrobial agents, including thiopeptides, thereby reducing their intracellular concentration and efficacy[5][6][7]. The presence and activity of these pumps are a critical factor in determining the overall susceptibility of the bacterium to this compound.

Experimental Protocols

Checkerboard Assay for Synergy Analysis

This protocol is used to assess the synergistic effect of this compound and an iron chelator against P. aeruginosa.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • This compound stock solution

  • Iron chelator (e.g., Deferasirox) stock solution

  • P. aeruginosa inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial dilutions of this compound vertically and the iron chelator horizontally in the 96-well plate containing MHB.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include wells with each drug alone as controls.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection of turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.

Fluorescence Microscopy for Visualization of Antibiotic Uptake

This protocol provides a general framework for visualizing the uptake and localization of a fluorescently labeled this compound derivative in bacteria.

Materials:

  • Fluorescently labeled this compound

  • Bacterial culture (e.g., B. subtilis or P. aeruginosa)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Wash the cells with PBS and resuspend them in fresh medium.

  • Add the fluorescently labeled this compound to the cell suspension at a desired concentration.

  • Incubate for a specific period to allow for uptake.

  • Wash the cells with PBS to remove any unbound fluorescent antibiotic.

  • Mount the cells on a microscope slide and observe under the fluorescence microscope.

  • Capture images to document the localization of the fluorescent signal within the bacterial cells.

Visualizations

Thiocillin_Uptake_Gram_Negative cluster_Outer_Membrane Outer Membrane cluster_Periplasm Periplasm cluster_Inner_Membrane Inner Membrane cluster_Cytoplasm Cytoplasm Outer_Membrane FoxA Receptor Outer_Membrane->Periplasm Transport Ribosome Ribosome (Target) Periplasm->Ribosome Translocation & Inhibition Inner_Membrane TonB-ExbBD Complex Inner_Membrane->Outer_Membrane Energy Transduction This compound This compound This compound->Outer_Membrane:f0 Hijacking

Caption: this compound uptake in P. aeruginosa.

Thiocillin_Uptake_Gram_Positive cluster_Cell_Wall Cell Wall (Peptidoglycan) cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Thiocillin_int This compound (intracellular) Cell_Wall->Thiocillin_int Efflux_Pump Efflux Pump (e.g., NorA) Thiocillin_ext This compound (extracellular) Efflux_Pump->Thiocillin_ext Ribosome Ribosome (Target) Thiocillin_ext->Cell_Wall Diffusion Thiocillin_int->Efflux_Pump:f0 Efflux Thiocillin_int->Ribosome Inhibition

Caption: Proposed this compound uptake in Gram-positive bacteria.

Experimental_Workflow_Synergy Start Start: Prepare Bacterial Inoculum Serial_Dilution Prepare Serial Dilutions of This compound and Iron Chelator Start->Serial_Dilution Inoculation Inoculate 96-well Plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation MIC_Determination Determine MICs Incubation->MIC_Determination FIC_Calculation Calculate FIC Index MIC_Determination->FIC_Calculation Result Determine Synergy/Antagonism FIC_Calculation->Result

Caption: Checkerboard assay workflow.

References

Efficacy of Thiocillin in Combination with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies, where existing antibiotics are co-administered to enhance their efficacy and overcome resistance mechanisms. Thiocillin, a member of the thiopeptide class of antibiotics, has demonstrated potent activity against Gram-positive bacteria by inhibiting protein synthesis.[1] This guide provides a comparative analysis of the efficacy of this compound and related thiopeptides when used in combination with other antimicrobial agents, supported by available experimental data.

Data Presentation: Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from in vitro studies on the synergistic effects of thiopeptides in combination with other antibiotics. The Fractional Inhibitory Concentration (FIC) index is a common measure of the interaction between two antimicrobial agents, where an FIC index of ≤0.5 is indicative of synergy.[2]

ThiopeptideCombination AgentTarget OrganismFIC IndexEffectReference
Micrococcin P1RifampicinStaphylococcus aureus (MRSA Xen31)0.05Synergy[1]
Micrococcin P1TetracyclineStaphylococcus aureus (MRSA Xen31)0.13 - 0.18Synergy[1]
Micrococcin P1Penicillin GStaphylococcus aureus (MRSA Xen31)0.13 - 0.18Synergy[1]
Micrococcin P1ChloramphenicolStaphylococcus aureus (MRSA Xen31)0.13 - 0.18Synergy[1]
Micrococcin P1Fusidic AcidStaphylococcus aureus (MRSA Xen31)0.13 - 0.18Synergy[1]

Table 1: Synergistic Activity of Micrococcin P1 against Methicillin-Resistant Staphylococcus aureus (MRSA)

ThiopeptideCombination AgentTarget OrganismObservationReference
This compoundDeferasirox (Iron Chelator)Pseudomonas aeruginosaSynergy[3]
MicrococcinDeferasirox (Iron Chelator)Pseudomonas aeruginosaSynergy[3]
ThiostreptonDeferasirox (Iron Chelator)Pseudomonas aeruginosaSynergy[3]

Table 2: Synergistic Activity of Thiopeptides with an Iron Chelator against Pseudomonas aeruginosa

Combinations with Beta-Lactams, Vancomycin, and Daptomycin

Currently, there is a notable lack of published experimental data on the efficacy of this compound in combination with beta-lactam antibiotics, vancomycin, or daptomycin. While these antibiotics are mainstays in the treatment of various bacterial infections, their potential for synergistic, antagonistic, or additive interactions with this compound has not been extensively studied and reported in the available scientific literature. Further research, including checkerboard assays and time-kill studies, is warranted to elucidate the nature of these potential interactions.

Experimental Protocols

The following is a detailed methodology for a checkerboard assay, a standard in vitro method used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[4][5][6]

Checkerboard Assay Protocol

1. Preparation of Materials:

  • Bacterial Strain: A pure culture of the test organism is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C.

  • Antibiotics: Stock solutions of this compound and the combination antibiotic are prepared at known concentrations.

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates are used.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • This standardized suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[4]

3. Antibiotic Dilution and Plate Setup:

  • A two-dimensional serial dilution of the two antibiotics is prepared in the 96-well plate.

  • Antibiotic A (e.g., this compound) is serially diluted along the y-axis (rows), while Antibiotic B is serially diluted along the x-axis (columns).

  • The final volume in each well is typically 100 µL, containing a specific concentration of each antibiotic and the bacterial inoculum.

  • Control wells are included:

    • Growth control (no antibiotics)

    • Sterility control (no bacteria)

    • Wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

4. Incubation:

  • The microtiter plates are incubated at 37°C for 18-24 hours.

5. Determination of MIC and FIC Index Calculation:

  • After incubation, the plates are visually inspected for turbidity or read using a microplate reader to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • The Fractional Inhibitory Concentration (FIC) for each antibiotic is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The FIC Index is the sum of the individual FICs:

    • FIC Index = FIC of Drug A + FIC of Drug B[2]

  • The interaction is interpreted based on the FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[2]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (Overnight) E Inoculation (5x10^5 CFU/mL) A->E B Antibiotic Stock Solutions D Serial Dilution of Antibiotics B->D C 96-Well Plate C->D D->E F Incubation (18-24h at 37°C) E->F G Read MICs F->G H Calculate FIC Index G->H I Determine Interaction (Synergy, Additive, Antagonism) H->I Signaling_Pathways cluster_rifampicin This compound + Rifampicin Synergy cluster_deferasirox This compound + Deferasirox Synergy This compound This compound Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Rifampicin->Bacterial_Cell Cell_Death Enhanced Cell Death Bacterial_Cell->Cell_Death Thiocillin_D This compound Uptake Enhanced Uptake of this compound Thiocillin_D->Uptake Deferasirox Deferasirox (Iron Chelator) Iron Extracellular Iron Deferasirox->Iron Chelates Deferasirox->Uptake Bacterial_Cell_D Bacterial Cell Iron->Bacterial_Cell_D Uptake Blocked Uptake->Bacterial_Cell_D Cell_Death_D Cell Death Bacterial_Cell_D->Cell_Death_D

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Thiocillin

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of Thiocillin, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

This compound, a potent thiopeptide antibiotic, requires careful handling and disposal due to its inherent hazards. As a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, improper disposal can lead to significant environmental contamination and the potential for antibiotic resistance development.[1] All personnel handling this compound must be familiar with the following procedures.

Core Disposal Protocol

The primary directive for this compound waste is to dispose of contents and containers to an approved waste disposal plant [1]. Under no circumstances should this compound or its solutions be discharged into drains or general waste streams. This is to prevent its release into the environment, which could have detrimental effects on aquatic ecosystems.[1]

Step-by-Step Disposal Procedure:

  • Waste Segregation: All solid and liquid waste containing this compound must be segregated from other laboratory waste. This includes:

    • Unused or expired this compound powder.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).

    • Stock solutions and experimental media containing this compound.

    • Personal Protective Equipment (PPE) that is grossly contaminated.

  • Waste Collection:

    • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols.

    • Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant container. The container must be compatible with the solvents used (this compound is soluble in DMF, DMSO, ethanol, and methanol)[2][3]. The container should be clearly labeled as "Hazardous Waste," "this compound," and indicate the solvent. Do not mix incompatible waste streams.

  • Storage: Store the hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Spill Management: In the event of a spill, collect the spillage and place it into a suitable container for disposal[1]. Ensure appropriate PPE is worn during cleanup. Avoid generating dust from powdered forms.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Follow all institutional and local regulations for hazardous waste manifest and transport.

Quantitative Data Summary

While specific disposal concentration limits are determined by local and national regulations, the following hazard classifications from the Safety Data Sheet (SDS) for this compound underscore the need for stringent disposal practices.

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, Oral (Category 4)Harmful if swallowed.[1]
H400Acute aquatic toxicity (Category 1)Very toxic to aquatic life.[1]
H410Chronic aquatic toxicity (Category 1)Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound for disposal purposes are provided in publicly available safety literature. The recommended procedure is collection and incineration by an approved waste disposal service. Laboratory-based deactivation procedures are not advised due to the potential for incomplete reaction and the creation of other hazardous byproducts.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Thiocillin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Contaminated PPE, Labware) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions, Media, Rinsate) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer StorageArea Designated Secure Storage Area SolidContainer->StorageArea LiquidContainer->StorageArea DisposalPlant Approved Waste Disposal Plant StorageArea->DisposalPlant via Licensed Contractor

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Thiocillin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Thiocillin

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this thiopeptide antibiotic.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is mandatory to minimize exposure and environmental release.

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is required when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE) for this compound [1]

Body PartEquipmentSpecification
Eyes Safety GogglesMust be equipped with side-shields.
Hands Protective GlovesChemically resistant gloves.
Body Impervious ClothingA lab coat or other protective clothing that prevents skin contact.
Respiratory Suitable RespiratorUse in areas with adequate ventilation. A respirator is needed if dust or aerosols may be generated.
Safe Handling and Emergency First Aid

Safe handling practices are crucial to prevent contamination and exposure. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Avoid contact with eyes and skin, and do not eat, drink, or smoke in the handling area.[1]

Emergency First Aid Procedures [1]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Ensure adequate flushing by separating the eyelids with fingers. Seek prompt medical attention.

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. Call a physician.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

Thiocillin_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area Work in Ventilated Area (e.g., Fume Hood) don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe 1. Setup weigh Weigh Solid this compound don_ppe->weigh 2. Proceed dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) weigh->dissolve 3. Prepare Solution experiment Perform Experimental Procedure dissolve->experiment 4. Use in Experiment decontaminate Decontaminate Surfaces and Equipment with Alcohol experiment->decontaminate 5. Post-Experiment dispose_liquid Dispose of Liquid Waste in Approved Hazardous Waste Container decontaminate->dispose_liquid 6. Waste Management dispose_solid Dispose of Solid Waste & Contaminated PPE as Hazardous Waste dispose_liquid->dispose_solid remove_ppe Remove PPE Correctly dispose_solid->remove_ppe 7. Final Steps wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe laboratory handling of this compound.

Storage and Disposal Plan

Storage: this compound powder should be stored at -20°C.[1] If dissolved in a solvent, it should be stored at -80°C.[1] Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight.[1]

Spill Management: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Wearing full PPE, absorb solutions with an inert, finely-powdered liquid-binding material.[1] Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.[1] Prevent spillage from entering drains or water courses.[1]

Disposal: All this compound waste, including stock solutions, unused media containing the antibiotic, and contaminated lab supplies (e.g., pipette tips, gloves), is considered hazardous chemical waste.[1][2] It must be collected in approved, clearly labeled waste containers and disposed of through an approved waste disposal plant, following all institutional and local regulations.[1][2] Avoid any release into the environment.[1]

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 3: Physical and Storage Properties of this compound

PropertyValueSource
Molecular Formula C48H49N13O10S6[3]
Molecular Weight 1160.4 g/mol [3]
Storage (Powder) -20°C[1]
Storage (in Solvent) -80°C[1]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol. Poor water solubility.[3][4]

Table 4: In Vitro Antibacterial Activity of this compound I (MIC values) [5]

Bacterial StrainMIC (μg/mL)
S. aureus 19741492
E. faecalis 16746210.5
B. subtilis ATCC 66334
S. pyogenes 17442640.5

Experimental Protocols and Mechanisms

Assay of this compound Production by B. cereus

This protocol details a method for extracting and analyzing this compound produced by Bacillus cereus ATCC 14579.[6]

Methodology:

  • Culturing: Incubate a 3-mL culture of B. cereus ATCC 14579 in Luria-Bertani broth with shaking at 28°C for a specified time.

  • Cell Harvesting: Centrifuge the culture to pellet the cell material.

  • Extraction: Add 1 mL of methanol to the cell pellet, vortex thoroughly, and then dry the suspension with solid Na2SO4.

  • Filtration and Concentration: Filter the suspension and concentrate the filtrate to yield a yellow residue.

  • Sample Preparation: Resuspend the residue in 100 μL of solvent B, then add an additional 100 μL of solvent A.

  • Analysis: Analyze the solution using analytical HPLC with a gradient of 30–55% solvent B in solvent A at a flow rate of 1 mL/min for 20 minutes, monitoring at 220 and 350 nm.

Mechanism of Action and Uptake

This compound functions by inhibiting bacterial protein synthesis.[6][7] It targets the 50S ribosomal subunit, specifically binding near ribosomal protein L11 to disrupt the function of elongation factors.[6][8] While historically considered inactive against Gram-negative bacteria, recent studies show that this compound can enter Pseudomonas aeruginosa by exploiting an iron uptake system.[9]

The diagram below illustrates the uptake pathway of this compound across the outer membrane of P. aeruginosa.

Thiocillin_Uptake cluster_environment Extracellular Space cluster_membrane P. aeruginosa Outer Membrane cluster_periplasm Periplasm This compound This compound (TC) foxa FoxA Receptor (Ferrioxamine Receptor) This compound->foxa 1. Binds to Receptor tc_periplasm This compound foxa->tc_periplasm 3. Translocation tonb TonB-ExbBD System (Energy Transducer) tonb->foxa 2. Energizes Transport Ribosome (Target) Ribosome (Target) tc_periplasm->Ribosome (Target) 4. Inhibits Protein Synthesis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.